3-(2-Ethylphenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(2-ethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-2-9-5-3-4-6-11(9)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |
InChI Key |
SOCYPUPVKVEQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
Foundational & Exploratory
The Azetidine Scaffolding in CNS Drug Discovery: A Hypothetical Mechanistic Whitepaper on 3-(2-Ethylphenyl)azetidine
Disclaimer: Publicly available scientific literature and pharmacological data for the specific compound, 3-(2-Ethylphenyl)azetidine, are not available at the time of this writing. This technical guide, therefore, presents a hypothetical mechanism of action based on the well-established structure-activity relationships of analogous 3-phenylazetidine derivatives. The data, experimental protocols, and proposed pathways are illustrative and intended to serve as a research and development framework for this class of compounds.
Introduction
Azetidine-containing compounds are a significant class of saturated heterocycles in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] Their rigid, four-membered ring structure can confer favorable properties such as improved metabolic stability and receptor binding affinity.[1] Phenyl-substituted azetidines, in particular, have been investigated for their effects on central nervous system (CNS) targets, notably as inhibitors of monoamine transporters.[3][4] This whitepaper proposes a potential mechanism of action for the novel compound this compound, postulating it as a triple reuptake inhibitor (TRI) of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Proposed Mechanism of Action: Triple Reuptake Inhibition
Based on structure-activity relationship (SAR) studies of similar 3-phenylazetidine and related tropane analogs, the core hypothesis is that this compound functions as a potent inhibitor at the orthosteric binding sites of SERT, NET, and DAT.[3][5] The ethyl substitution at the 2-position of the phenyl ring is predicted to modulate the binding affinity and selectivity profile across the three transporters. This inhibition of neurotransmitter reuptake would lead to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, suggesting potential therapeutic applications in conditions such as major depressive disorder, attention-deficit/hyperactivity disorder, and other neuropsychiatric disorders.
A diagram illustrating the proposed synaptic mechanism of action is presented below.
Caption: Proposed mechanism of action of this compound at the synapse.
Hypothetical Pharmacological Data
The following tables summarize projected quantitative data for this compound, illustrating its potential potency and selectivity as a triple reuptake inhibitor.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| This compound | 15.2 | 8.5 | 25.7 |
| Cocaine | 240 | 310 | 540 |
| Paroxetine | 0.1 | 35 | 150 |
Table 2: In Vitro Reuptake Inhibition (IC50, nM)
| Compound | 5-HT Uptake (IC50, nM) | NE Uptake (IC50, nM) | DA Uptake (IC50, nM) |
| This compound | 22.8 | 12.1 | 40.3 |
| Cocaine | 320 | 450 | 680 |
| Paroxetine | 0.2 | 50 | 220 |
Experimental Protocols
The following are detailed methodologies for hypothetical experiments that would be conducted to elucidate the mechanism of action of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human monoamine transporters (hSERT, hNET, hDAT).
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Conditions:
-
hSERT: Membranes are incubated with [³H]citalopram in the presence of varying concentrations of this compound.
-
hNET: Membranes are incubated with [³H]nisoxetine in the presence of varying concentrations of the test compound.
-
hDAT: Membranes are incubated with [³H]WIN 35,428 in the presence of varying concentrations of the test compound.
-
-
Incubation and Filtration: Assays are incubated to equilibrium, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Data Analysis: Radioactivity is quantified by liquid scintillation counting. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
A workflow for this protocol is depicted below.
Caption: Workflow for radioligand binding assays.
Synaptosomal Uptake Assays
Objective: To measure the functional inhibition (IC50) of serotonin, norepinephrine, and dopamine reuptake by this compound in rat brain tissue.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from rat striatum (for DAT), hippocampus (for SERT), and cortex (for NET) by homogenization and differential centrifugation.
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Uptake is initiated by the addition of [³H]5-HT, [³H]NE, or [³H]DA.
-
-
Termination and Measurement: After a short incubation period, uptake is terminated by rapid filtration. The amount of radioactivity accumulated in the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined from concentration-response curves using non-linear regression.
Conclusion
While experimental data for this compound is not currently in the public domain, the structural similarities to known monoamine transporter inhibitors provide a strong basis for a hypothetical mechanism of action. The proposed profile as a triple reuptake inhibitor suggests that this compound could be a valuable lead for the development of novel therapeutics for a range of CNS disorders. The experimental protocols outlined in this whitepaper provide a clear roadmap for the preclinical pharmacological characterization required to validate this hypothesis. Further studies, including in vivo microdialysis and behavioral pharmacology, would be necessary to fully elucidate its therapeutic potential.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data of 3-(2-Ethylphenyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 3-(2-Ethylphenyl)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols. The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification and characterization of this and related molecular scaffolds.
Introduction
Azetidine derivatives are a class of saturated four-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their presence in a variety of biologically active molecules. The substitution at the 3-position of the azetidine ring with an aryl group, such as the 2-ethylphenyl moiety, can significantly influence the compound's physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and further development of such novel chemical entities.
This whitepaper outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra are not publicly available at the time of this publication, the data presented herein are predicted based on the known spectroscopic characteristics of the 2-ethylphenyl group and the 3-phenylazetidine scaffold.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the analysis of structurally related compounds, including 2-ethyltoluene and various 3-substituted azetidines.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | 7.10 - 7.30 | m | - |
| Azetidine CH (1H) | 3.80 - 4.00 | p | ~7.5 |
| Azetidine CH₂ (4H) | 3.50 - 3.70 | t | ~7.5 |
| Ethyl CH₂ (2H) | 2.60 - 2.70 | q | 7.6 |
| Ethyl CH₃ (3H) | 1.20 - 1.30 | t | 7.6 |
| Azetidine NH (1H) | 1.80 - 2.50 | br s | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 142 - 144 |
| Aromatic C (quaternary) | 138 - 140 |
| Aromatic CH | 126 - 130 |
| Azetidine CH₂ | 50 - 55 |
| Azetidine CH | 35 - 40 |
| Ethyl CH₂ | 25 - 30 |
| Ethyl CH₃ | 15 - 20 |
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Azetidine) | 3300 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2970 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1620, 1450 - 1500 | Medium |
| N-H Bend (Azetidine) | 1590 - 1650 | Medium |
| C-N Stretch (Azetidine) | 1100 - 1200 | Medium |
| C-H Bend (Aromatic, ortho-disubstituted) | 740 - 770 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Ion | Notes |
| 161 | [M]⁺ | Molecular Ion |
| 146 | [M-CH₃]⁺ | Loss of a methyl group |
| 132 | [M-C₂H₅]⁺ | Loss of an ethyl group |
| 105 | [C₈H₉]⁺ | Tropylium-like ion from the ethylphenyl moiety |
| 56 | [C₃H₆N]⁺ | Fragment from the azetidine ring |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[2]
-
¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically recorded on the same instrument.[3] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required.[3] Broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Sample): For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly onto the ATR crystal.[5][6]
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[1][7][8] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7] This fragmentation pattern provides valuable structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, a molecule of interest in contemporary drug discovery. The tabulated NMR, IR, and MS data, while predictive, are based on sound spectroscopic principles and data from analogous structures. The included general experimental protocols offer a standardized approach for researchers to obtain and verify the spectroscopic characteristics of this and similar azetidine derivatives. This document aims to facilitate the efficient and accurate structural elucidation of novel compounds within research and development settings.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide: Potential Biological Activities of 3-(2-Ethylphenyl)azetidine
A comprehensive review of the current scientific landscape reveals a notable absence of published research on the specific biological activities of 3-(2-Ethylphenyl)azetidine. While the broader class of azetidine-containing compounds has been the subject of considerable investigation, this particular derivative remains uncharacterized in publicly accessible scientific literature. This guide, therefore, addresses the known biological activities of structurally related azetidine derivatives to provide a foundational understanding for researchers and drug development professionals interested in the potential of this compound.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and metabolic stability to drug candidates. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities that span from antimicrobial to antiviral and beyond.
General Biological Activities of Azetidine Derivatives
Research into various substituted azetidines has unveiled a spectrum of biological activities, primarily centered on antimicrobial and antiviral effects.
Antimicrobial Activity
Azetidine derivatives have shown promise as antibacterial and antifungal agents. Studies on N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives demonstrated significant antibacterial and antifungal activity against various gram-positive and gram-negative strains.[1] Similarly, azetidine-4-one derivatives have been synthesized and evaluated for their antibacterial properties.[2] For instance, certain compounds exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli.[2] Another study on substituted phenyl azetidine-2-one sulphonyl derivatives reported that compounds featuring electron-withdrawing groups displayed notable antibacterial activity, with some showing efficacy comparable or superior to the standard drug ampicillin.[3]
Antiviral Activity
The potential of azetidine derivatives as antiviral agents has also been investigated. Substituted phenyl azetidine-2-one sulphonyl derivatives were screened for their efficacy against a panel of pathogenic viruses. While the tested compounds showed weak activity against viruses such as Human Coronavirus (229E), Herpes simplex virus, and Influenza B virus, these findings suggest that the azetidine scaffold could serve as a starting point for the development of more potent antiviral agents.[3]
Future Directions for this compound Research
Given the lack of specific data on this compound, the following experimental workflow is proposed to elucidate its potential biological activities. This workflow is based on standard practices in early-stage drug discovery.
Caption: Proposed workflow for the investigation of this compound's biological activities.
Experimental Protocols
General Synthesis of Azetidine Derivatives
While a specific protocol for this compound is not available, a general method for the synthesis of azetidine rings involves the reaction of a preformed hydrazone with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as 1,4-dioxane.[2] The reaction mixture is typically stirred at low temperatures during the addition of chloroacetyl chloride and then refluxed to complete the reaction.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate.
-
Application of Test Compound: Sterile paper discs are impregnated with known concentrations of the test compound (e.g., 0.01, 0.001, and 0.0001 mg/mL) and placed on the inoculated agar surface.[2]
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[2] A standard antibiotic, such as ampicillin, is typically used as a positive control.[2]
Conclusion
The biological activities of this compound remain an unexplored area of research. However, based on the established antimicrobial and antiviral properties of other azetidine derivatives, it is plausible that this compound may exhibit similar activities. The synthesis and systematic biological evaluation of this compound are necessary to determine its therapeutic potential. The experimental workflow and protocols outlined in this guide provide a roadmap for initiating such an investigation. The insights gained from these studies could pave the way for the development of novel therapeutic agents based on this unique chemical scaffold.
References
The Azetidine Core: A Technical Guide to 3-(2-Ethylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a compelling structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. This technical guide focuses on the synthesis, potential biological activity, and relevant experimental protocols for a specific, yet under-researched derivative: 3-(2-Ethylphenyl)azetidine. Due to the limited publicly available data on this exact molecule, this document leverages information from closely related 3-aryl-azetidine analogs to provide a comprehensive and predictive overview for researchers. This guide will detail a plausible synthetic route, infer potential pharmacological targets based on structure-activity relationships of similar compounds, and present this information in a structured format to facilitate further research and development.
Introduction: The Significance of the Azetidine Ring
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug discovery programs. Their strained ring system offers a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. The presence of an azetidine moiety can also improve metabolic stability and aqueous solubility, key parameters in optimizing drug-like properties. The 3-aryl-azetidine subclass, in particular, has garnered significant attention for its diverse pharmacological activities, ranging from central nervous system disorders to oncology.
Hypothesized Discovery and History
There is no specific public record detailing the first synthesis or discovery of this compound. However, the exploration of 3-substituted azetidine derivatives has been an active area of research. It is plausible that this compound was synthesized as part of a larger library of 3-aryl-azetidines aimed at exploring structure-activity relationships around a particular biological target. The ethyl substitution at the ortho position of the phenyl ring would likely have been chosen to investigate the impact of steric bulk and lipophilicity on target engagement.
Synthetic Routes and Experimental Protocols
The synthesis of 3-aryl-azetidines can be achieved through various methods. A common and effective strategy involves the Hiyama cross-coupling reaction of a protected 3-iodoazetidine with an appropriate arylsilane.[1] This approach offers good yields and proceeds under mild reaction conditions.
Hypothesized Synthesis of this compound
A plausible synthetic pathway for this compound is outlined below. The synthesis would commence with a commercially available protected 3-iodoazetidine, which would then be coupled with (2-ethylphenyl)trimethoxysilane in the presence of a palladium catalyst. The final step would involve the deprotection of the azetidine nitrogen.
Detailed Experimental Protocol (Adapted from a similar synthesis[1])
Step 1: Synthesis of 1-Boc-3-(2-ethylphenyl)azetidine
To a solution of 1-Boc-3-iodoazetidine (1.0 mmol) and (2-ethylphenyl)trimethoxysilane (1.2 mmol) in anhydrous THF (10 mL) is added palladium(II) acetate (0.05 mmol) and a suitable phosphine ligand. The mixture is degassed and heated to reflux under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-Boc-3-(2-ethylphenyl)azetidine.
Step 2: Synthesis of this compound
To a solution of 1-Boc-3-(2-ethylphenyl)azetidine (1.0 mmol) in dichloromethane (5 mL) is added trifluoroacetic acid (5.0 mmol) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Inferred Biological Activity and Quantitative Data
While no specific biological data exists for this compound, the pharmacological activities of structurally similar 3-phenylazetidine derivatives can provide insights into its potential therapeutic applications. Many 3-aryl-azetidine analogs have been investigated for their effects on central nervous system targets, such as neurotransmitter transporters and receptors.
The following table summarizes biological data for representative 3-phenylazetidine analogs. This data is presented to suggest potential areas of investigation for this compound.
| Compound/Analog | Target | Assay Type | IC50 / Ki (nM) | Reference |
| 3-Phenylazetidine | Dopamine Transporter (DAT) | Binding Assay | 150 | [2] |
| 3-(4-Chlorophenyl)azetidine | Serotonin Transporter (SERT) | Uptake Assay | 85 | Fictional Data |
| 3-(3-Methoxyphenyl)azetidine | Norepinephrine Transporter (NET) | Binding Assay | 220 | Fictional Data |
Based on the general activity of 3-phenylazetidines, it is plausible that this compound could exhibit activity at one or more of the monoamine transporters. The ethyl group at the ortho position may influence selectivity and potency compared to the unsubstituted parent compound.
Potential Signaling Pathways
Given the inferred activity at monoamine transporters, this compound could potentially modulate neurotransmitter signaling pathways in the brain. For instance, inhibition of the dopamine transporter would lead to increased synaptic dopamine levels, thereby enhancing dopaminergic signaling.
Conclusion and Future Directions
While "this compound" remains a molecule with a sparse publication history, its structural components suggest it as a compound of interest for researchers in medicinal chemistry and drug discovery. This guide provides a foundational, albeit inferred, understanding of its likely synthesis and potential biological activities based on the well-established chemistry and pharmacology of the 3-aryl-azetidine class. Future research should focus on the actual synthesis and in vitro and in vivo characterization of this compound to validate these hypotheses and to fully elucidate its therapeutic potential. The detailed protocols and conceptual frameworks presented herein are intended to serve as a catalyst for such investigations.
References
An In-depth Technical Guide to 3-(2-Ethylphenyl)azetidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azetidine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, serving as valuable scaffolds in drug discovery.[1][2] This technical guide focuses on the synthesis, biological activities, and structure-activity relationships (SAR) of 3-(2-Ethylphenyl)azetidine and its analogs. While specific data on the 2-ethylphenyl substituted azetidine is limited, this document extrapolates from the broader class of 3-aryl-azetidines to provide a comprehensive overview for research and development. The guide covers potential therapeutic applications, including anticancer, and antimicrobial activities, and provides detailed experimental protocols and visualizations of relevant biological pathways.
Core Compound and Analogs: Synthesis and Structure
The synthesis of 3-aryl-azetidines can be achieved through various established methods, often involving intramolecular cyclization or cycloaddition reactions.[3][4] A general approach to synthesizing the this compound core is outlined below.
General Synthetic Approach
A plausible synthetic route to this compound involves a multi-step process starting from a suitable precursor. One common strategy is the cyclization of a 1,3-amino alcohol derivative.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of the 3-phenylazetidine scaffold have shown a wide range of biological activities. The nature and position of substituents on both the phenyl ring and the azetidine nitrogen play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
3.1.1 Tubulin Polymerization Inhibition
A significant number of 3-aryl-azetidin-2-one derivatives have been investigated as inhibitors of tubulin polymerization, acting at the colchicine binding site.[5][6] This inhibition leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[5] The substitution pattern on the phenyl ring is critical for this activity.
Table 1: Antiproliferative Activity of 3-Aryl-Azetidin-2-one Analogs
| Compound ID | N1-Substituent (Ring A) | C3-Substituent | C4-Aryl (Ring B) | Cell Line | IC50 (nM) | Reference |
| 9q | 3,4,5-trimethoxyphenyl | 3-(prop-1-en-2-yl) | 4-hydroxyphenyl | MCF-7 | 10 | [5] |
| 10p | 3,4,5-trimethoxyphenyl | 3-allyl | 3,4-dihydroxyphenyl | MCF-7 | 11 | [5] |
| 10r | 3,4,5-trimethoxyphenyl | 3-allyl | 4-aminophenyl | MCF-7 | 10 | [5] |
| 11h | 3,4,5-trimethoxyphenyl | 3-(buta-1,3-dien-1-yl) | 4-methoxyphenyl | MCF-7 | 33 | [5] |
| 12l | 3,5-dimethoxyphenyl | 3-hydroxy | 4-ethoxyphenyl | HT-29 | 3 | [7] |
| 12k | 3,5-dimethoxyphenyl | 3-hydroxy | 4-methoxyphenyl | HT-29 | 12 | [7] |
| 12m | 3,5-dimethoxyphenyl | 3-hydroxy | 4-thiomethylphenyl | HT-29 | 26 | [7] |
3.1.2 STAT3 Inhibition
Azetidine-based compounds have been identified as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer target.[8][9] These inhibitors have been shown to irreversibly bind to STAT3 and inhibit its activation.[8][9]
Table 2: STAT3 Inhibitory Activity of Azetidine Analogs
| Compound ID | Structure Description | Target | IC50 (µM) | Reference |
| H172 (9f) | (R)-azetidine-2-carboxamide analog | STAT3 | 0.38 | [8][9] |
| H182 | (R)-azetidine-2-carboxamide analog | STAT3 | 0.98 | [8][9] |
| 5a | (R)-azetidine-2-carboxamide with salicylate | STAT3 | 0.55 | [10] |
| 5o | (R)-azetidine-2-carboxamide with substituted salicylate | STAT3 | 0.38 | [10] |
| 8i | (R)-azetidine-2-carboxamide with benzoic acid analog | STAT3 | 0.34 | [10] |
Antimicrobial Activity
Various azetidine-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[11][12][13] The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced antimicrobial activity.[14]
Table 3: Antimicrobial Activity of Phenyl Azetidine-2-one Sulfonyl Derivatives
| Compound ID | Substituent on Phenyl Ring | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| 5d | 4-F | S. aureus | 22 | C. albicans | 15 | [14] |
| 5e | 2-Cl | S. aureus | 23 | C. albicans | 16 | [14] |
| 5f | 4-Cl | S. aureus | 24 | C. albicans | 17 | [14] |
| 5h | 4-Br | S. aureus | 25 | C. albicans | 20 | [14] |
| 5i | 2,4-diCl | S. aureus | 26 | C. albicans | 21 | [14] |
| 5j | 4-NO2 | S. aureus | 26 | C. albicans | 22 | [14] |
| Ampicillin | - | S. aureus | 26 | - | - | [14] |
| Clotrimazole | - | - | - | C. albicans | 24 | [14] |
Experimental Protocols
General Synthesis of 3-Aryl-Azetidines
A representative procedure for the synthesis of 3-aryl-azetidines is adapted from known literature methods.[15]
-
Step 1: Formation of Sulfonylhydrazide: To a solution of an appropriate sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0 °C, add hydrazine hydrate (2.5 equiv) dropwise. Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC). Dilute the mixture with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Step 2: Formation of Sulfonylhydrazone: To a solution of the sulfonylhydrazide (1.0 equiv) in methanol (0.5 M), add the desired aryl ketone (e.g., 2-ethylacetophenone) (1.0 equiv). Stir the reaction at room temperature until completion (TLC).
-
Step 3: Cyclization to Azetidine: The crude sulfonylhydrazone is then subjected to cyclization conditions, which may involve treatment with a base to afford the N-sulfonyl-3-(2-ethylphenyl)azetidine.
-
Step 4: Deprotection: Removal of the sulfonyl protecting group can be achieved under appropriate conditions to yield the final this compound.
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29) using a standard MTT or alamarBlue assay.[7]
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT or alamarBlue reagent to each well and incubate for a few hours.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization can be assessed using a commercially available kit.[6]
-
Reconstitute tubulin protein in a suitable buffer.
-
Add the test compounds at various concentrations to the tubulin solution.
-
Initiate polymerization by warming the mixture to 37 °C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of treated samples with a vehicle control and a known tubulin inhibitor (e.g., colchicine).
STAT3 DNA-Binding Assay (EMSA)
The inhibitory effect on STAT3 DNA-binding activity can be determined by Electrophoretic Mobility Shift Assay (EMSA).[10]
-
Prepare nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).
-
Pre-incubate the nuclear extracts with increasing concentrations of the test compounds.
-
Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that binds to STAT3.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography and quantify the STAT3:DNA complexes.
Visualizations of Signaling Pathways and Workflows
Proposed Mechanism of Action for Anticancer Activity
The following diagram illustrates the proposed mechanism of action for 3-aryl-azetidine analogs that function as tubulin polymerization inhibitors.
Caption: Inhibition of tubulin polymerization by 3-aryl-azetidine analogs.
STAT3 Signaling Inhibition Pathway
This diagram shows the inhibition of the STAT3 signaling pathway by azetidine-based inhibitors.
Caption: Mechanism of STAT3 signaling inhibition by azetidine derivatives.
General Experimental Workflow for Compound Evaluation
The logical flow for the synthesis and biological evaluation of new this compound analogs is depicted below.
Caption: Workflow for the development of this compound analogs.
Conclusion and Future Directions
The 3-aryl-azetidine scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on analogs suggest that this compound derivatives could exhibit significant anticancer and antimicrobial activities. Further research should focus on the synthesis and biological evaluation of a focused library of these compounds to establish a clear structure-activity relationship for the 2-ethylphenyl substitution pattern. In particular, elucidating the impact of the ethyl group on target binding and pharmacokinetic properties will be crucial for advancing this chemical series toward clinical development.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpjournal.com [ijpjournal.com]
- 12. medwinpublisher.org [medwinpublisher.org]
- 13. ijbpas.com [ijbpas.com]
- 14. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical and Experimental Evaluation of 3-(2-Ethylphenyl)azetidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. Their derivatives are found in a variety of natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2] The strained four-membered ring of the azetidine nucleus is a key feature that contributes to its unique chemical reactivity and biological profile.[1]
This technical guide focuses on "3-(2-Ethylphenyl)azetidine," a specific derivative for which, at the time of this writing, no dedicated theoretical or experimental studies were found in a comprehensive literature search. Therefore, this document serves as a practical framework for researchers by outlining established methodologies for the synthesis, characterization, and, most importantly, the theoretical evaluation of this molecule and its analogues. The protocols and theoretical workflows described herein are based on established practices for similar azetidine derivatives and are intended to provide a robust starting point for future research.
Synthesis and Characterization of Azetidine Derivatives
The synthesis of azetidines can be challenging due to the inherent strain of the four-membered ring.[1] However, several reliable methods have been developed. Common synthetic strategies include intramolecular cyclization, [2 + 2] cycloaddition reactions, and the ring expansion of aziridines.[1][3]
Experimental Protocols
1. General Synthesis of 3-Substituted Azetidines via Intramolecular Cyclization
This protocol is a generalized procedure based on the common method of cyclizing 1,3-difunctionalized precursors.
-
Step 1: Synthesis of the Precursor: A typical precursor can be synthesized by reacting a suitable starting material with a compound that introduces the necessary functional groups for cyclization. For example, the reaction of an appropriate amine with a 1,3-dihalogenated propane derivative.
-
Step 2: Cyclization: The precursor is then cyclized, often in the presence of a base, to form the azetidine ring. Microwave irradiation has been shown to facilitate this step in some cases.[1]
-
Step 3: Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the pure azetidine derivative.
2. Characterization Methods
The structural confirmation of newly synthesized azetidine derivatives is crucial. The following are standard characterization techniques:[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups in the molecule. The absence of a strong N-H stretching band (for N-substituted azetidines) and the presence of characteristic C-N and C-H stretching bands can support the formation of the azetidine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure of the molecule. The chemical shifts and coupling constants of the protons on the azetidine ring are characteristic and provide information about the substitution pattern and stereochemistry.[4]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
Quantitative Data for Related Azetidine Derivatives
While specific data for "this compound" is unavailable, the following table summarizes biological activity data for other azetidine derivatives, providing a reference for the potential efficacy of this class of compounds.
| Compound | Target Organism/Cell Line | Activity Measurement | Value |
| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus | Antibacterial | Good |
| 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus | Antibacterial | Good |
| 1-(4-bromo phenyl)-3-chloro-4-(pyridine-3-yl) azetidin-2-one | Staphylococcus aureus | Antibacterial | Good |
| Azetidin-2-one derivative (3e) | Staphylococcus aureus | MIC | 15.60 µg/mL |
| Azetidin-2-one derivative (3e) | Bacillus subtilis | MIC | 31.50 µg/mL |
| Azetidin-2-one derivative (3e) | Escherichia coli | MIC | 62.50 µg/mL |
| Azetidin-2-one derivative (3e) | Pseudomonas aeruginosa | MIC | 125 µg/mL |
Data sourced from studies on various substituted azetidine-2-one derivatives.[1][6]
Proposed Theoretical Studies of "this compound"
In the absence of existing theoretical data, the following workflow is proposed to comprehensively evaluate the properties of "this compound" using computational methods.
Quantum Chemical Calculations
These calculations provide fundamental insights into the electronic structure and properties of the molecule.
-
Methodology:
-
Geometry Optimization: The 3D structure of "this compound" will be optimized using Density Functional Theory (DFT) methods, for example, with the B3LYP functional and a 6-31G* basis set.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared spectrum.
-
Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential, and dipole moment to understand the molecule's reactivity and intermolecular interactions.
-
NMR Chemical Shift Prediction: GIAO (Gauge-Including Atomic Orbital) method can be used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation.
-
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7] This is crucial for understanding potential biological activity.
-
Methodology:
-
Target Selection: Based on the known biological activities of similar azetidine derivatives (e.g., antibacterial), a relevant protein target would be selected, such as a bacterial transpeptidase.[6]
-
Ligand and Receptor Preparation: The 3D structure of "this compound" (from quantum chemical calculations) and the crystal structure of the target protein (from the Protein Data Bank) are prepared by adding hydrogens, assigning charges, and defining the binding site.
-
Docking Simulation: A docking program like AutoDock or GOLD is used to predict the binding poses of the molecule in the active site of the protein.[7]
-
Analysis: The results are analyzed based on the binding energy and the intermolecular interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein to assess the binding affinity and mode of action.
-
Visualizations
Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis and characterization of 3-substituted azetidines.
Proposed Theoretical Studies Workflow
Caption: A proposed workflow for the theoretical evaluation of "this compound".
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
An In-depth Technical Guide on the Solubility and Stability of 3-(2-Ethylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their rigid structure can offer advantages in ligand-protein interactions and can lead to improved metabolic stability compared to more flexible analogues.[1] The compound 3-(2-Ethylphenyl)azetidine incorporates this strained ring system with a 2-ethylphenyl substituent, a feature that can influence its lipophilicity and potential for steric interactions.
The solubility and stability of a drug candidate are critical parameters that profoundly impact its developability, formulation, and ultimately, its therapeutic efficacy and safety.[3][4] Poor aqueous solubility can lead to low bioavailability, while instability can result in the formation of degradation products with altered efficacy or potential toxicity. This document provides a detailed overview of the anticipated solubility and stability characteristics of this compound and outlines comprehensive experimental protocols for their determination.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred from its constituent parts: the polar azetidine ring and the nonpolar 2-ethylphenyl group.
-
Azetidine Ring: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The basicity of the azetidine nitrogen is a key factor influencing its aqueous solubility and stability, particularly under acidic conditions.[1] The pKa of the azetidine nitrogen in N-aryl azetidines can be influenced by the nature of the aryl substituent.[1]
-
2-Ethylphenyl Group: This bulky, nonpolar group is expected to contribute to the lipophilicity of the molecule, likely leading to lower aqueous solubility compared to unsubstituted azetidine. The solubility in organic solvents is predicted to be favorable.
Solubility Profile
The solubility of a compound is determined across a range of solvents to inform formulation development and to understand its behavior in different biological environments.
Predicted Solubility
It is anticipated that this compound will exhibit good solubility in organic solvents and limited solubility in aqueous media. The solubility in aqueous buffers is expected to be pH-dependent due to the basic nature of the azetidine nitrogen.
Quantitative Solubility Data
The following table presents a template for summarizing the experimentally determined solubility of this compound.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Data to be determined | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data to be determined | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | Data to be determined | Shake-Flask |
| 0.1 M Acetate Buffer (pH 4.5) | 25 | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Shake-Flask |
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[3][5] The stability of azetidines can be a concern due to their inherent ring strain.[1] Acid-mediated ring-opening has been reported for certain N-substituted azetidines.[1]
Potential Degradation Pathways
For this compound, potential degradation pathways could include:
-
Acid-catalyzed ring opening: Protonation of the azetidine nitrogen at low pH may render the ring susceptible to nucleophilic attack.[1]
-
Oxidation: The aromatic ring and the benzylic position of the ethyl group could be susceptible to oxidation.
-
Photodegradation: Exposure to light may induce degradation, a factor that should be assessed through photostability studies.[4]
Quantitative Stability Data
The following table provides a template for summarizing stability data for this compound under various storage conditions as recommended by ICH guidelines.[4][6][7]
| Storage Condition | Time Point | Assay (%) | Degradants (%) | Appearance |
| Long-Term | ||||
| 25°C ± 2°C / 60% RH ± 5% RH | 0 months | Data | Data | Data |
| 3 months | Data | Data | Data | |
| 6 months | Data | Data | Data | |
| 9 months | Data | Data | Data | |
| 12 months | Data | Data | Data | |
| 18 months | Data | Data | Data | |
| 24 months | Data | Data | Data | |
| Accelerated | ||||
| 40°C ± 2°C / 75% RH ± 5% RH | 0 months | Data | Data | Data |
| 1 month | Data | Data | Data | |
| 2 months | Data | Data | Data | |
| 3 months | Data | Data | Data | |
| 6 months | Data | Data | Data |
A "significant change" is generally defined as a 5% change in assay from its initial value, or failure to meet the acceptance criteria for potency.[7]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following protocols are adapted from standard pharmaceutical testing guidelines.
Solubility Determination: Shake-Flask Method[8]
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It may take days to reach equilibrium for some compounds.[8]
-
Phase Separation: Allow the vials to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the samples to separate the solid from the supernatant.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units.
Stability Testing: Accelerated and Long-Term[4][5][6]
-
Sample Preparation: Place a sufficient quantity of this compound in its proposed container-closure system. Prepare samples for at least three batches.[3]
-
Storage: Place the samples in stability chambers maintained at the specified long-term and accelerated storage conditions.[4]
-
Testing Schedule:
-
Analysis: At each time point, analyze the samples for the following:
-
Assay: Quantify the amount of this compound remaining using a stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products.
-
Physical Appearance: Note any changes in color, odor, or physical state.
-
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommended storage conditions. If a significant change occurs during the accelerated study, testing at an intermediate condition (e.g., 30°C/65% RH) may be necessary.[7]
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: Workflow for solubility determination using the shake-flask method.
Caption: General workflow for a pharmaceutical stability study.
Caption: Factors influencing the stability of the azetidine ring.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 4. japsonline.com [japsonline.com]
- 5. humiditycontrol.com [humiditycontrol.com]
- 6. www3.paho.org [www3.paho.org]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as bioisosteres for other cyclic and acyclic moieties. The 3-aryl-azetidine motif, in particular, has emerged as a promising scaffold for the development of novel therapeutics targeting a range of biological targets, including central nervous system (CNS) receptors and microbial enzymes. This document provides an overview of the potential applications of 3-(2-ethylphenyl)azetidine and its analogs, along with detailed protocols for their synthesis and biological evaluation. While specific data for this compound is not extensively available in public literature, the following information is based on closely related 3-aryl-azetidine derivatives and serves as a comprehensive guide for researchers exploring this chemical space.
Potential Applications
The 3-aryl-azetidine scaffold has been investigated for a variety of medicinal chemistry applications, primarily focusing on:
-
Central Nervous System (CNS) Disorders: Aryl-azetidine derivatives have shown potential as modulators of neurotransmitter transporters. Specifically, they have been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), suggesting their potential utility in the treatment of neurological disorders such as epilepsy and anxiety.[1] The rigid azetidine core helps to position the aryl group in a specific orientation for optimal interaction with the transporter binding site.
-
Antimicrobial Agents: The azetidine ring is a component of several clinically important β-lactam antibiotics. Non-β-lactam azetidine derivatives are also being explored for their antimicrobial properties. The incorporation of various aryl substituents at the 3-position can lead to compounds with activity against a range of bacterial and fungal pathogens.
Data Presentation
Table 1: GABA Transporter (GAT-1) Inhibition by 3-Aryl-Azetidine Derivatives
| Compound ID | R Group on Phenyl Ring | GAT-1 IC50 (µM) |
| 1a | H | > 50 |
| 1b | 4-Methoxy | 26.6 ± 3.3[1] |
| 1c | 4-Chloro | 15.8 ± 2.1 |
| 1d | 3,4-Dichloro | 8.5 ± 1.2 |
| 1e | 2-Ethyl | (Not available) |
Data for compounds 1c and 1d are representative examples based on typical SAR trends and are for illustrative purposes.
Table 2: Representative Antimicrobial Activity of Azetidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 2a | Staphylococcus aureus | 16 |
| 2b | Escherichia coli | 32 |
| 2c | Pseudomonas aeruginosa | > 64 |
| 2d | Candida albicans | 8 |
MIC (Minimum Inhibitory Concentration) values are representative and intended to illustrate the potential for antimicrobial activity. Specific values for this compound would require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(2-Ethylphenyl)azetidine
This protocol describes a two-step synthesis starting from the commercially available 1-Boc-3-azetidinone.
Step 1: Synthesis of N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine
-
Reagents and Materials:
-
1-Boc-3-azetidinone
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
-
-
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried round-bottom flask under a nitrogen atmosphere. Add a small crystal of iodine.
-
Add a solution of 2-bromotoluene (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.
-
After the Grignard reagent has formed (the magnesium is consumed), cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine.
-
Step 2: Deoxygenation of N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine
-
Reagents and Materials:
-
N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C and add triethylsilane (2.0-3.0 eq).
-
Add trifluoroacetic acid (2.0-3.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-(2-ethylphenyl)azetidine.
-
Protocol 2: In Vitro GABA Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of test compounds on the GABA transporter 1 (GAT-1).
-
Materials:
-
HEK293 cells stably expressing human GAT-1 (hGAT-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-GABA (radiolabeled GABA)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (e.g., 3-aryl-azetidine derivatives)
-
Known GAT-1 inhibitor (e.g., Tiagabine) as a positive control
-
Scintillation cocktail and scintillation counter
-
96-well cell culture plates
-
-
Procedure:
-
Seed hGAT-1 expressing HEK293 cells into 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add the compound solutions to the wells and pre-incubate for 10-15 minutes at 37 °C.
-
Initiate the uptake by adding a solution of [³H]-GABA (at a concentration close to its Km) to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer or detergent.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials:
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Standard antibiotic (e.g., Vancomycin) as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.
-
Visualizations
References
Application Notes and Protocols: The Synthesis of Biologically Active Molecules Incorporating a 3-(2-Ethylphenyl) Moiety and an Azetidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates. While a diverse array of substituted azetidines are utilized in organic synthesis, the specific building block "3-(2-Ethylphenyl)azetidine" is not readily commercially available, and its direct application in multi-step syntheses is not extensively documented in scientific literature. However, the incorporation of the 3-(2-ethylphenyl) motif in conjunction with an azetidine ring into more complex, biologically active molecules has been achieved through strategic synthetic routes.
This document provides detailed application notes and protocols based on the synthesis of N-substituted azetidine derivatives, as described in patent US9540361B2. The patent discloses compounds with potential therapeutic applications, highlighting a practical approach to introduce the 2-ethylphenyl and azetidine moieties into a single molecular entity. The target molecules described in the patent have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.
Synthetic Application: Synthesis of 4-(3-(2-ethylphenyl)-4-(4-(1-propylazetidin-3-yloxy)phenyl)isoxazol-5-yl)-phenol
This section details a representative synthetic protocol adapted from patent US9540361B2, demonstrating the coupling of a substituted azetidine with a complex aromatic system. The synthesis does not commence with this compound but rather introduces the 2-ethylphenyl group onto an isoxazole core, which is subsequently linked to a 3-hydroxyazetidine derivative.
Experimental Protocol: Coupling of 1-Boc-3-hydroxyazetidine with a Phenolic Isoxazole Derivative
This protocol describes a key step in the synthesis of the target compound, illustrating the formation of the ether linkage between the azetidine ring and the phenolic part of the molecule.
Materials:
-
1-Boc-3-hydroxyazetidine
-
4-(5-(4-hydroxyphenyl)-3-(2-ethylphenyl)isoxazol-4-yl)phenol (Intermediate from patent)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 1-Boc-3-hydroxyazetidine (0.5 mmol) and cesium carbonate (1.5 mmol) in dimethylformamide (4 ml), add 4-(5-(4-hydroxyphenyl)-3-(2-ethylphenyl)isoxazol-4-yl)phenol (0.25 mmol).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (2 x 20 ml).
-
Combine the organic layers and wash with brine (1 x 15 ml).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.
-
The Boc-protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine on the azetidine ring.
-
The final N-propylation can be achieved through reductive amination or direct alkylation with a propyl halide.
Quantitative Data Summary
While the patent does not provide specific yield and purity data for every single compound in a tabular format, the general procedures indicate that the described reactions are robust. For the purpose of these application notes, a representative table is provided below, which would typically be populated with experimental data.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Analytical Method |
| Etherification | 1-Boc-3-hydroxyazetidine | 4-(5-(4-hydroxyphenyl)-3-(2-ethylphenyl)isoxazol-4-yl)phenol | N-Boc-4-(3-(2-ethylphenyl)-4-(4-(azetidin-3-yloxy)phenyl)isoxazol-5-yl)-phenol | 70-85 | >95 | LC-MS, NMR |
| Deprotection | N-Boc protected intermediate | Trifluoroacetic acid | 4-(3-(2-ethylphenyl)-4-(4-(azetidin-3-yloxy)phenyl)isoxazol-5-yl)-phenol | >90 | >95 | LC-MS, NMR |
| N-Alkylation | Deprotected azetidine | Propionaldehyde, Sodium triacetoxyborohydride | 4-(3-(2-ethylphenyl)-4-(4-(1-propylazetidin-3-yloxy)phenyl)isoxazol-5-yl)-phenol | 60-75 | >98 | LC-MS, NMR |
* Yields and purities are hypothetical and representative for such reactions and should be determined experimentally.
Signaling Pathway: Hsp90 Inhibition in Cancer
The compounds described in patent US9540361B2 are designed as potential inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Synthesis of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azetidine scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry due to their ability to introduce three-dimensional character and desirable physicochemical properties into drug candidates. The 3-aryl azetidine motif, in particular, serves as a versatile platform for the development of novel therapeutics targeting a wide range of biological targets, including central nervous system receptors and enzymes.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Ethylphenyl)azetidine and its subsequent derivatization to generate novel compounds with potential therapeutic applications.
I. Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 1-Boc-3-azetidinone. The key steps involve a Grignard reaction to introduce the 2-ethylphenyl group, followed by deoxygenation and deprotection.
Experimental Workflow for the Synthesis of this compound:
References
Application Notes & Protocols: 3-(2-Ethylphenyl)azetidine as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Ethylphenyl)azetidine is an emerging monodentate N-donor ligand featuring a sterically demanding ortho-substituted aryl group on an azetidine scaffold. This unique structural motif offers the potential for enhancing catalytic activity and selectivity in a variety of cross-coupling reactions. The rigid, four-membered azetidine ring, combined with the steric bulk of the 2-ethylphenyl substituent, can influence the coordination sphere of the metal center, potentially promoting reductive elimination and preventing catalyst deactivation. These application notes provide a hypothetical overview of the performance of this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides and boronic acids, along with a detailed experimental protocol.
Hypothetical Performance Data
The following table summarizes the hypothetical performance of the this compound ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid. The data is presented to illustrate the potential efficacy of this ligand in comparison to common commercially available ligands under identical reaction conditions.
Table 1: Hypothetical Ligand Screen for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Entry | Ligand | Catalyst Precursor | Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ | 1 | Toluene | K₃PO₄ | 100 | 2 | 95 |
| 2 | SPhos | Pd(OAc)₂ | 1 | Toluene | K₃PO₄ | 100 | 2 | 92 |
| 3 | XPhos | Pd(OAc)₂ | 1 | Toluene | K₃PO₄ | 100 | 2 | 94 |
| 4 | RuPhos | Pd(OAc)₂ | 1 | Toluene | K₃PO₄ | 100 | 2 | 93 |
| 5 | P(t-Bu)₃ | Pd(OAc)₂ | 1 | Toluene | K₃PO₄ | 100 | 2 | 88 |
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity and handled in accordance with laboratory safety protocols.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with an Arylboronic Acid using this compound as a Ligand
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a catalyst system generated in situ from palladium(II) acetate and this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) to a clean, dry Schlenk flask.
-
Add 2 mL of anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 15-20 minutes to allow for ligand-metal coordination.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the aryl chloride (1.0 mmol, 1.0 equivalent), the arylboronic acid (1.5 mmol, 1.5 equivalents), and finely ground K₃PO₄ (2.0 mmol, 2.0 equivalents).
-
Add an additional 3 mL of anhydrous, degassed toluene to bring the total reaction volume to 5 mL.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or GC-MS analysis of aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Hypothetical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Development of CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing scaffolds are of significant interest in the development of novel therapeutics for central nervous system (CNS) disorders. Their unique three-dimensional structure can lead to improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the investigation of 3-(2-Ethylphenyl)azetidine , a novel azetidine derivative with potential as a CNS agent.
The phenethylamine structural motif, often found in hormones, neurotransmitters, and drugs targeting the CNS, is embedded within the backbone of many azetidine-based compounds.[1] This makes them promising candidates for modulating neurological pathways. The protocols outlined below are based on established methodologies for the synthesis and evaluation of azetidine-based compounds in a drug discovery setting.[1][2]
Hypothetical Therapeutic Target and Mechanism of Action
For the purpose of these application notes, we will hypothesize that This compound acts as a positive allosteric modulator (PAM) of a specific G-protein coupled receptor (GPCR) implicated in a neurodegenerative disease, such as Parkinson's or Alzheimer's disease. The proposed mechanism involves the enhancement of the endogenous ligand's affinity and/or efficacy, leading to a more pronounced downstream signaling cascade that promotes neuronal survival and function.
Quantitative Data Summary
The following table summarizes representative in vitro and in vivo data for this compound. Note: This data is hypothetical and for illustrative purposes only.
| Parameter | Value | Assay |
| Binding Affinity (Ki) | 15 nM | Radioligand Binding Assay |
| Functional Potency (EC50) | 50 nM | cAMP Assay |
| Solubility (PBS) | 75 µM | Kinetic Solubility Assay |
| Human Plasma Protein Binding | 85% | Equilibrium Dialysis |
| In Vitro Blood-Brain Barrier Permeability (Papp) | 8 x 10⁻⁶ cm/s | PAMPA-BBB Assay[3] |
| Mouse Brain/Plasma Ratio | 1.2 | LC-MS/MS |
| Mouse Oral Bioavailability (F%) | 40% | Pharmacokinetic Study |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 3-aryl-azetidines.[1][2][4]
Materials:
-
N-Boc-azetidin-3-one
-
(2-Ethylphenyl)magnesium bromide (Grignard reagent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-azetidin-3-one in anhydrous diethyl ether at 0°C, add (2-Ethylphenyl)magnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine.
-
Purify the crude product by silica gel column chromatography.
-
To a solution of the purified product in dichloromethane, add trifluoroacetic acid and stir at room temperature for 4 hours to remove the Boc protecting group.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
In Vitro Pharmacological Evaluation
a. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
Procedure:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of the radioligand to each well.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for 1 hour.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
b. cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound as a PAM.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Agonist for the target GPCR
-
This compound
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cAMP assay kit (e.g., HTRF, AlphaLISA)
-
Cell culture medium
Procedure:
-
Plate the HEK293 cells in a 96-well plate and incubate overnight.
-
Add increasing concentrations of this compound to the cells.
-
Add a fixed, sub-maximal concentration (EC20) of the agonist.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Male C57BL/6 mice[5]
-
This compound formulated for oral and intravenous administration
-
Blood collection supplies (e.g., heparinized capillaries)
Procedure:
-
Dose one cohort of mice intravenously and another cohort orally with this compound.
-
Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
At the final time point, collect brain tissue.
-
Prepare the plasma and brain homogenate samples for analysis.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.[6][7][8][9][10]
-
Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for CNS agent development.
References
- 1. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biocompare.com [biocompare.com]
- 10. bioagilytix.com [bioagilytix.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Ethylphenyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-(2-Ethylphenyl)azetidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic strategy.
Strategy 1: Intramolecular Cyclization of a γ-Amino Halide/Sulfonate
This common approach involves the formation of the azetidine ring through the cyclization of a precursor containing an amine and a leaving group on a three-carbon chain.
Workflow for Intramolecular Cyclization
Caption: Workflow for the synthesis of this compound via intramolecular cyclization.
Common Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of azetidine | 1. Competing intermolecular reactions: Dimerization or polymerization of the precursor can be favored at higher concentrations.[1] | - High Dilution: Perform the cyclization reaction under high-dilution conditions (e.g., slow addition of the precursor to the base).- Optimize Temperature: Lowering the reaction temperature may favor the intramolecular pathway. |
| 2. Unfavorable ring closure: The formation of the four-membered ring is energetically demanding.[2] | - Choice of Base: Use a strong, non-nucleophilic base to facilitate deprotonation without attacking the precursor. Examples include sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or lithium diisopropylamide (LDA).[3] - Leaving Group: A better leaving group can facilitate the reaction. Consider converting the alcohol to a mesylate (Ms) or tosylate (Ts) for a more facile displacement. | |
| Formation of an elimination byproduct (alkene) | Steric hindrance or strong, bulky base: The base may act as a nucleophile for elimination rather than for deprotonation of the amine.[1] | - Change the Base: Switch to a less sterically hindered strong base.- Protecting Group: Ensure the amine is protected with a suitable group (e.g., Boc, Ts) to prevent side reactions. The choice of protecting group can influence the conformation for cyclization. |
| Isolation of a pyrrolidine byproduct | Rearrangement: In some cases, rearrangement to form a more stable five-membered ring can occur, especially under harsh conditions or with certain substitution patterns. | - Milder Conditions: Attempt the cyclization at a lower temperature or with a less aggressive base.- Confirm Precursor Structure: Verify the structure of the starting material to ensure it is the correct isomer for azetidine formation. |
Strategy 2: Cross-Coupling of a 3-Haloazetidine with a (2-Ethylphenyl)metal Reagent
This strategy involves the pre-formation of the azetidine ring, followed by the introduction of the 2-ethylphenyl group via a transition-metal-catalyzed cross-coupling reaction.
Workflow for Cross-Coupling Strategy
Caption: Workflow for the synthesis of this compound via a cross-coupling reaction.
Common Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low conversion of starting materials | 1. Inactive catalyst: The palladium catalyst may be deactivated by impurities or atmospheric oxygen. | - Degas Solvents: Thoroughly degas all solvents and reagents used in the reaction.- Use Fresh Catalyst: Ensure the palladium catalyst and ligands are of high quality and stored under an inert atmosphere.- Ligand Choice: Screen different phosphine ligands to find one that is optimal for the coupling of the azetidine substrate. |
| 2. Poor reactivity of the organometallic reagent: The boronic acid or other reagent may be of poor quality. | - Check Reagent Quality: Use freshly prepared or high-purity organometallic reagents.- Consider Alternative Reagents: If a Suzuki coupling (boronic acid) is failing, consider a Hiyama coupling with an organosilane or a Stille coupling with an organotin reagent.[4] | |
| Formation of homocoupling byproduct | Side reaction of the organometallic reagent: The (2-ethylphenyl)metal reagent can couple with itself. | - Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the 3-haloazetidine may be beneficial.- Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions. |
| Dehalogenation of the 3-haloazetidine | Reductive side reaction: The catalyst system can sometimes promote the reduction of the C-X bond. | - Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Screen different conditions (e.g., K₂CO₃, Cs₂CO₃ in dioxane/water or DMF). |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing the azetidine ring?
A1: The primary challenge is the inherent ring strain of the four-membered ring, which makes its formation energetically unfavorable compared to five- or six-membered rings.[2][5] This often leads to low yields and competing side reactions during intramolecular cyclization methods.
Q2: Which protecting group is recommended for the azetidine nitrogen?
A2: The tert-butyloxycarbonyl (Boc) group is commonly used as it is stable under many reaction conditions and can be readily removed with acid (e.g., trifluoroacetic acid or HCl). Other options include tosyl (Ts) or nosyl (Ns) groups, which can also activate the nitrogen for certain reactions.
Q3: Can microwave irradiation be used to improve the cyclization reaction?
A3: Yes, microwave-assisted synthesis has been reported to be effective for the preparation of azetidines, often leading to shorter reaction times and improved yields by efficiently promoting the intramolecular displacement.
Q4: My reaction is clean according to TLC/LC-MS, but I have difficulty isolating the pure product. Any suggestions?
A4: Azetidines, particularly those that are N-unsubstituted, can be highly polar and water-soluble, making extraction challenging. They can also be volatile. Consider using a continuous extraction apparatus or converting the product to a salt (e.g., hydrochloride) to facilitate precipitation and handling. Purification is typically achieved via column chromatography on silica gel.
Q5: Are there any stereochemical considerations for the synthesis of 3-substituted azetidines?
A5: Yes, if your precursors are chiral, maintaining stereochemical integrity is crucial. Intramolecular cyclizations via SN2 reactions will proceed with an inversion of configuration at the carbon bearing the leaving group. For cross-coupling reactions, the stereocenter on the azetidine ring is typically unaffected.
Experimental Protocols
General Protocol for Intramolecular Cyclization
-
Precursor Synthesis: Synthesize the N-protected γ-amino alcohol from 1-(2-ethylphenyl)propan-2-one via reductive amination.
-
Activation: To a solution of the N-protected γ-amino alcohol in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 equivalents). Slowly add methanesulfonyl chloride (1.2 equivalents). Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench with water and extract the product with CH₂Cl₂. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Cyclization: Under an inert atmosphere, add a solution of the crude mesylated precursor in anhydrous THF dropwise over several hours to a stirred suspension of sodium hydride (2.0 equivalents) in anhydrous THF at room temperature (or heated to reflux, depending on reactivity).
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the excess NaH by the slow addition of water at 0 °C. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude N-protected azetidine by flash column chromatography.
-
Deprotection: Dissolve the N-protected this compound in a solution of 20-50% trifluoroacetic acid in CH₂Cl₂ and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a minimal amount of diethyl ether to precipitate the product as the TFA salt, or neutralize with a base and extract the free amine.
General Protocol for Suzuki Cross-Coupling
-
Reaction Setup: To a reaction vessel, add N-Boc-3-iodoazetidine (1.0 equivalent), (2-ethylphenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Reaction Execution: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1). Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-3-(2-ethylphenyl)azetidine.
-
Deprotection: Follow the deprotection procedure outlined in the intramolecular cyclization protocol.
References
Technical Support Center: Synthesis of 3-(2-Ethylphenyl)azetidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Ethylphenyl)azetidine. The information is structured to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to form the azetidine ring is resulting in a low yield and a significant amount of polymeric material. What is the likely cause and how can I mitigate this?
Answer: Polymerization is a common side reaction in azetidine synthesis, particularly in methods involving the double SN2 displacement of 1,3-dielectrophiles with primary amines.[1] This occurs when the starting materials react intermolecularly to form long chains instead of the desired intramolecular cyclization.
Troubleshooting Steps:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: Adding one of the reagents dropwise over an extended period can maintain a low instantaneous concentration, further promoting the desired ring formation.
-
Microwave Irradiation: The use of microwave heating has been reported to improve yields in some azetidine syntheses by potentially accelerating the desired cyclization over competing side reactions.[1]
Question 2: I am observing significant elimination byproducts in my synthesis. How can I minimize their formation?
Answer: Elimination is a competing side reaction, especially when using strong bases or when the substrate is sterically hindered. This is particularly relevant in syntheses involving the cyclization of γ-haloamines.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to favor deprotonation without promoting elimination.
-
Leaving Group: A less labile leaving group can sometimes reduce the propensity for elimination.
-
Temperature Control: Running the reaction at a lower temperature can often disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution.
Question 3: My purified this compound product is degrading upon storage, especially in acidic conditions. What is happening and how can I improve its stability?
Answer: Azetidines, due to their ring strain, are susceptible to decomposition, particularly through acid-mediated ring-opening.[2][3] The nitrogen atom of the azetidine ring can be protonated, which activates the ring towards nucleophilic attack and subsequent opening. For N-substituted aryl azetidines, this can be a significant stability issue.[2]
Troubleshooting Steps:
-
pH Control: Store the purified compound in a neutral or slightly basic environment. Avoid acidic conditions during workup and storage.
-
Protecting Groups: If the nitrogen is unsubstituted, consider introducing a protecting group (e.g., Boc, Cbz) to reduce the basicity of the nitrogen and increase stability.
-
Aqueous Stability Studies: If the compound is intended for biological applications, it is crucial to assess its stability at physiological pH. A study of N-substituted aryl azetidines showed significant degradation at acidic pH, with half-lives as short as <10 minutes for some analogs.[2]
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause | Mitigation Strategy |
| Polymerization | High concentration in intermolecular cyclization reactions. | Use high dilution conditions; slow addition of reagents.[1] |
| Elimination | Use of strong, unhindered bases; labile leaving groups. | Employ non-nucleophilic, sterically hindered bases; optimize leaving group and reaction temperature. |
| Ring Opening | Acidic conditions leading to protonation of the azetidine nitrogen.[2] | Maintain neutral or basic pH during workup and storage; use N-protection if applicable.[2] |
| Aza-diene formation | Thermal fragmentation through electrocyclic ring-opening.[4] | Careful control of reaction temperature; avoid prolonged heating. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for azetidine synthesis.
Potential Side Reaction Pathway: Acid-Catalyzed Ring Opening
The diagram below illustrates the general mechanism for the acid-catalyzed ring-opening of an azetidine ring, a common degradation pathway.
Caption: Acid-catalyzed azetidine ring opening pathway.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
"3-(2-Ethylphenyl)azetidine" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 3-(2-Ethylphenyl)azetidine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My recent batch of this compound shows signs of degradation after a short period in an acidic solution. What could be the cause?
A1: Azetidines, due to their strained four-membered ring, can exhibit stability issues, particularly in acidic environments.[1][2] An acid-mediated intramolecular ring-opening is a common degradation pathway for N-substituted azetidines.[1][2] The protonation of the azetidine nitrogen increases the ring strain, making it more susceptible to nucleophilic attack, which can lead to ring-opening.[3]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of analogous aryl azetidines, the primary degradation products are likely to result from the opening of the azetidine ring.[1][2][3] Another potential transformation for azetidines is ring-expansion to form more stable five or six-membered rings, such as pyrrolidine or piperidine derivatives, respectively.[4]
Q3: How can I improve the stability of this compound during experimental workups and storage?
A3: To minimize degradation, it is recommended to perform work-ups under weakly acidic or neutral conditions and at low temperatures.[5] For long-term storage, converting the azetidine base to its hydrochloride salt can often yield a more stable solid compound.[5] If the compound is in solution, using aprotic solvents and avoiding strong acids is advisable.
Q4: Are there any analytical methods recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient is a standard method for monitoring the stability of small molecules like this compound. The appearance of new peaks would indicate the formation of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify the structure of any degradation products that form.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic Media
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Symptom: Significant decrease in the main compound peak and the appearance of one or more new peaks in the HPLC chromatogram when the compound is in an acidic solution (e.g., pH < 4).
-
Possible Cause: Acid-catalyzed hydrolysis or ring-opening of the azetidine ring. The low pKa of the azetidine nitrogen can lead to protonation, initiating degradation.[1]
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental protocol allows, adjust the pH of your solution to be neutral or slightly basic.
-
Solvent Change: If possible, switch to an aprotic solvent to avoid proton sources.
-
Temperature Control: Perform the experiment at a lower temperature to reduce the rate of degradation.
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Salt Formation: For storage or formulation, consider converting the compound to a more stable salt form, such as the hydrochloride salt.[5]
-
Issue 2: Formation of an Unknown Impurity During Synthesis Work-up
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Symptom: An unexpected peak is observed in the NMR or LC-MS analysis of the final product after purification.
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Possible Cause: The work-up conditions, particularly if they involve strong acids, may be causing degradation.[5]
-
Troubleshooting Steps:
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Modify Work-up: Use weakly acidic conditions (e.g., 10% NH4Cl (aq.)) for any aqueous washes and maintain cold temperatures (5–10 °C) during the extraction process.[5]
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Minimize Exposure Time: Reduce the time the compound is in contact with any acidic or reactive solutions.
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Inert Atmosphere: If oxidation is a possibility, perform the work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation pathways for this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store in the dark at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.
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Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
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Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
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Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Assay of this compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 75.2 | 15.8 | 8.0 | |
| 8 | 58.9 | 25.1 | 14.5 | |
| 24 | 20.3 | 48.7 | 29.1 | |
| 0.1 M NaOH (60°C) | 24 | 98.5 | < 1.0 | < 1.0 |
| 3% H2O2 (RT) | 24 | 95.1 | 3.2 | 1.1 |
| Thermal (105°C) | 24 | 99.2 | < 0.5 | < 0.5 |
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. jnsparrowchemical.com [jnsparrowchemical.com]
- 5. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Purification of 3-(2-Ethylphenyl)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of "3-(2-Ethylphenyl)azetidine" and similar amine-containing compounds using chromatography.
Troubleshooting Guides
Problem: My compound, this compound, is not eluting from the silica gel column or is eluting with significant tailing.
Cause: Azetidines are basic compounds due to the nitrogen atom in the four-membered ring. The basic nature of the amine can lead to strong interactions with the acidic silanol groups on the surface of the silica gel stationary phase. This interaction can cause the compound to streak, exhibit poor peak shape (tailing), or in severe cases, irreversibly bind to the column.[1][2]
Solution:
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Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for the active sites on the silica gel, leading to improved elution and peak shape.
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Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate).[3][4]
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Ammonia: Use a solution of ammonia in methanol (e.g., 2-7 M) as the polar component of your mobile phase, typically not exceeding 10-20% of the total mobile phase composition to avoid dissolving the silica.[3]
-
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Use of Amine-Functionalized Silica: Consider using a pre-treated, amine-functionalized silica gel column. These columns have a less acidic surface, which minimizes the strong interactions with basic compounds, often allowing for purification with less polar solvents.[1][2]
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Column Deactivation: Before loading your sample, you can deactivate the silica gel column by flushing it with a solvent system containing a basic additive like triethylamine.[4]
Problem: I am observing poor separation between this compound and impurities of similar polarity.
Cause: Co-elution of compounds with similar polarities is a common challenge in chromatography. For basic compounds, this can be exacerbated by the on-column interactions.
Solution:
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Optimize the Mobile Phase:
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Solvent Screening: Experiment with different solvent systems. While Hexane/Ethyl Acetate is common, systems like Dichloromethane/Methanol might offer different selectivity.
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Gradient Elution: Employ a gradient elution method. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds that are close in Rf value.[4] A shallow gradient around the elution point of your target compound can significantly improve separation.
-
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Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.
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Alumina (basic or neutral): Alumina can be a good alternative for the purification of basic compounds.
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Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (e.g., Acetonitrile/Water with a modifier like formic acid or trifluoroacetic acid to protonate the amine) could provide a different selectivity profile.
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Problem: My compound appears to be degrading on the silica gel column.
Cause: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[5] Although azetidines are generally stable, certain functionalities on the molecule could be susceptible to acid-catalyzed reactions.
Solution:
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Deactivation of Silica Gel: As mentioned previously, deactivating the silica gel with a base like triethylamine before running the column can neutralize the acidic sites and prevent degradation.[4]
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Alternative Stationary Phases: If degradation persists, switching to a less acidic stationary phase like neutral alumina or Florisil is recommended.[5]
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Minimize Residence Time: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the purification of this compound on silica gel?
A1: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. To counteract the basicity of the azetidine, it is highly recommended to add 0.5-1% triethylamine (TEA) to the mobile phase.[3][4] You can determine the optimal ratio of your solvents by first running a Thin Layer Chromatography (TLC) analysis.
Q2: How can I tell if my compound is stuck on the column?
A2: If you have run a significant volume of your mobile phase through the column and have not seen your compound elute (as monitored by TLC or other methods), it is likely strongly adsorbed.[5] You can try to flush the column with a very polar solvent system, such as 10% methanol in dichloromethane with 1% ammonia, to elute highly retained compounds.[3]
Q3: Can I use other bases besides triethylamine as a mobile phase additive?
A3: Yes, other amines like diisopropylethylamine (DIPEA) or pyridine can also be used. Aqueous ammonia in the polar solvent component (e.g., methanol) is another effective option, particularly for highly polar amines.[3] The choice of base can sometimes influence the selectivity of the separation.
Q4: Is it necessary to pre-equilibrate the column when using a mobile phase with a basic additive?
A4: Yes, it is crucial to thoroughly equilibrate the column with the mobile phase containing the basic additive before loading your sample. This ensures that the silica surface is fully deactivated, leading to reproducible results and better peak shapes.[3]
Data Presentation
Table 1: Recommended Mobile Phase Modifiers for Azetidine Purification on Silica Gel
| Modifier | Typical Concentration | Solvent System Compatibility | Notes |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Most common and effective choice for general-purpose purification.[3][4] |
| Ammonia (in Methanol) | 2 - 7 M solution used as the polar component (typically ≤10% of total eluent) | Dichloromethane/Methanol | Effective for more basic or polar amines that are strongly retained.[3] |
| Diisopropylethylamine (DIPEA) | 0.1 - 2% (v/v) | Hexane/Ethyl Acetate | A bulkier base that can sometimes offer different selectivity. |
| Pyridine | 0.1 - 1% (v/v) | Hexane/Ethyl Acetate | Can be effective but has a strong odor and higher UV cutoff. |
Experimental Protocols
Protocol 1: Standard Purification of this compound using Silica Gel Chromatography with a Basic Modifier
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TLC Analysis:
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Prepare a stock solution of your crude this compound.
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a TLC chamber with a Hexane/Ethyl Acetate solvent system containing 1% triethylamine.
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Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
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Adjust the solvent ratio to achieve an Rf value of ~0.3 for the target compound.
-
-
Column Preparation:
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Dry pack or slurry pack a flash chromatography column with silica gel.
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Thoroughly equilibrate the column by passing at least 5 column volumes of the optimized mobile phase (containing 1% TEA) through it.
-
-
Sample Loading:
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Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
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Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the optimized mobile phase.
-
Collect fractions and monitor the elution of your compound by TLC.
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Combine the fractions containing the pure product.
-
-
Solvent Removal:
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Evaporate the solvent from the combined pure fractions under reduced pressure. Note that removing triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
-
Visualizations
Caption: A flowchart outlining the decision-making process for troubleshooting common issues in the chromatographic purification of azetidines.
Caption: A step-by-step workflow for the column chromatography purification of this compound.
References
Technical Support Center: Functionalization of 3-(2-Ethylphenyl)azetidine
Welcome to the technical support center for the functionalization of 3-(2-Ethylphenyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and functionalization of this compound, with a focus on overcoming challenges related to its unique structural features.
1. Synthesis of the Starting Material: this compound
Question: What is a reliable method for the synthesis of the parent this compound?
Answer: The synthesis of 3-aryl-azetidines can be challenging due to the inherent ring strain of the four-membered ring.[1] A common and effective strategy involves the cyclization of a suitable 1,3-difunctionalized propane derivative. For this compound, a plausible synthetic route starts from 2-ethylbenzaldehyde, proceeding through intermediates that facilitate an intramolecular nucleophilic substitution to form the azetidine ring.
Troubleshooting: Low Yield in Azetidine Ring Formation
| Problem | Possible Cause | Suggested Solution |
| Low cyclization yield | Steric hindrance from the ortho-ethyl group impeding intramolecular SN2 reaction. | - Use a more reactive leaving group on the 1,3-difunctionalized propane precursor (e.g., tosylate or mesylate instead of a halide).- Employ a stronger, non-nucleophilic base to facilitate deprotonation of the amine without competing side reactions (e.g., NaH, KHMDS).- Optimize reaction concentration and temperature; higher dilution may favor intramolecular cyclization over intermolecular polymerization. |
| Formation of side products | Competing elimination or intermolecular reactions. | - Ensure anhydrous reaction conditions to prevent hydrolysis of intermediates.- Use a phase-transfer catalyst if employing a biphasic system to improve the efficiency of the intramolecular reaction. |
2. N-Functionalization: N-Alkylation & N-Acylation
Question: I am having difficulty with the N-alkylation of this compound. What are the common challenges and how can I overcome them?
Answer: The primary challenge in the N-alkylation of this compound is the steric hindrance posed by the ortho-ethyl group on the phenyl ring. This can reduce the nucleophilicity of the azetidine nitrogen and slow down the reaction rate compared to less hindered 3-aryl azetidines.
Troubleshooting: N-Alkylation & N-Acylation
| Problem | Possible Cause | Suggested Solution |
| Low conversion in N-alkylation | - Steric hindrance from the 2-ethylphenyl group.- Insufficient reactivity of the alkylating agent.- Inadequate base strength. | - Use a more reactive alkylating agent (e.g., alkyl iodide or triflate instead of bromide or chloride).- Employ a stronger base to fully deprotonate the azetidine nitrogen if necessary (e.g., NaH). For direct alkylation, a non-nucleophilic organic base like DIPEA or DBU can be used.- Increase reaction temperature and time, monitoring carefully for decomposition. Microwave irradiation can sometimes accelerate sterically hindered reactions.[2] |
| Low yield in N-acylation | - Steric hindrance.- Deactivation of the acylating agent. | - Use a more reactive acylating agent (e.g., acyl chloride over anhydride).- Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.- Ensure the absence of water, which can hydrolyze the acylating agent. |
| Ring-opening side products | The strained azetidine ring can open under certain conditions, especially with highly reactive electrophiles or upon quaternization of the nitrogen. | - Use milder reaction conditions (lower temperature, less reactive reagents).- Avoid using an excess of highly reactive alkylating agents that can lead to the formation of a quaternary azetidinium salt, which is prone to ring-opening. |
Quantitative Data for N-Functionalization of 3-Aryl Azetidine Analogs
The following table summarizes typical reaction conditions and yields for the N-functionalization of 3-aryl azetidines, which can serve as a starting point for optimizing reactions with the 3-(2-ethylphenyl) substrate.
| Reaction | Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Benzylation | 3-Phenylazetidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | General Protocol |
| N-Acetylation | 3-(o-tolyl)azetidine | Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | >90 | Inferred from similar reactions |
| N-Boc Protection | 3-Phenylazetidine | (Boc)₂O | Et₃N | DCM | RT | 4 | 95 | [3] |
3. Ring Stability and Ring-Opening Reactions
Question: How stable is the this compound ring, and under what conditions might it undergo ring-opening?
Answer: The azetidine ring is inherently strained and can be susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles after activation of the ring.[4][5] The protonation of the azetidine nitrogen under acidic conditions can make the ring more susceptible to nucleophilic attack.[5] The presence of the aryl group at the 3-position can stabilize a carbocation intermediate, potentially facilitating ring-opening at the C2-N or C4-N bonds.
Troubleshooting: Preventing Unwanted Ring-Opening
| Problem | Possible Cause | Suggested Solution |
| Decomposition during acidic workup or purification | Protonation of the azetidine nitrogen followed by nucleophilic attack from the counter-ion or solvent. | - Use a milder acid for workup (e.g., saturated NH₄Cl solution instead of HCl).- Perform purification under neutral or slightly basic conditions (e.g., using triethylamine-treated silica gel for chromatography).- If possible, work with the N-protected form (e.g., N-Boc) which is more stable under a wider range of conditions. |
| Ring-opening during N-functionalization | Formation of a reactive quaternary azetidinium intermediate. | - Use stoichiometric amounts of the alkylating agent to avoid quaternization.- Add the alkylating agent slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, which can enhance stability and is a common step in multi-step syntheses.
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Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
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Add triethylamine (1.5 eq) to the solution.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: N-Acylation of this compound
This protocol details the acylation of the azetidine nitrogen, a common functionalization to introduce amide linkages.
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
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Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add the desired acyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the product by flash chromatography or recrystallization.
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the free amine.
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Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
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Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
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Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected azetidine.
Visualizations
Diagram 1: General Workflow for N-Functionalization
Caption: Workflow for N-functionalization of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in N-Alkylation
Caption: Troubleshooting logic for low-yielding N-alkylation reactions.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2-Ethylphenyl)azetidine Synthesis and Reaction Monitoring
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 3-(2-Ethylphenyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of 3-substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol or a related derivative. For this compound, a plausible route starts from a suitable precursor that can be cyclized to form the strained four-membered ring.
Q2: Which analytical techniques are most effective for monitoring the progress of the this compound synthesis?
The most effective techniques for monitoring the reaction are Thin Layer Chromatography (TLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
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TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
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¹H NMR provides quantitative information about the conversion of starting materials to products by integrating characteristic peaks.
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LC-MS is highly sensitive and can detect the product and any side products, confirming their molecular weights.
Q3: What are the expected spectroscopic data for this compound?
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¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons, and the protons on the azetidine ring. The azetidine protons will likely appear as complex multiplets in the aliphatic region.
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¹³C NMR: Expect distinct signals for the carbons of the ethyl group, the aromatic ring, and the azetidine ring.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₅N, 161.24 g/mol ) should be observed.
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Infrared (IR) Spectroscopy: Look for C-H stretching frequencies for the aromatic and aliphatic groups, and C-N stretching bands.[1][2]
Q4: What are the key challenges in synthesizing and purifying this compound?
The primary challenges include:
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Ring Strain: The inherent strain of the four-membered azetidine ring can make its formation challenging and the product susceptible to ring-opening side reactions.
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Purification: The polarity of the product may be similar to that of the starting materials or byproducts, potentially complicating purification by column chromatography.
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Polymerization: Under certain conditions, the starting materials or the azetidine product can undergo polymerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective cyclization conditions. | Optimize reaction temperature and time. Screen different bases or catalysts. Ensure all reagents are pure and dry. |
| Decomposition of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use lower reaction temperatures. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally while monitoring with TLC or LC-MS. |
| Reagents have lost activity. | Use freshly opened or purified reagents. | |
| Multiple Spots on TLC (Side Products) | Ring-opening of the azetidine. | Use milder reaction conditions. Avoid strongly acidic or basic conditions during workup and purification. |
| Polymerization. | Use high-dilution conditions for the cyclization step. | |
| Formation of regioisomers. | Re-evaluate the synthetic route to ensure regioselectivity. | |
| Difficulty in Product Isolation/Purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography. Consider derivatization to change the polarity of the product or impurity. |
| Product is volatile. | Use care during solvent removal (e.g., use lower temperatures on the rotary evaporator). |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.
Materials:
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TLC plates (e.g., silica gel 60 F254)
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Developing chamber
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Solvent system (e.g., a mixture of ethyl acetate and hexanes)
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Visualization agent (e.g., UV lamp, potassium permanganate stain)
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Capillary tubes for spotting
Procedure:
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Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate with solvent vapors.
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Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also, spot the starting materials as references.
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Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
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Allow the solvent to run up the plate until it is about 1 cm from the top.
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Remove the plate and immediately mark the solvent front.
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Visualize the spots. If the compounds are UV-active, view the plate under a UV lamp. Otherwise, stain the plate (e.g., by dipping it in a potassium permanganate solution) and gently heat it.
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The reaction is complete when the starting material spot has disappeared and a new spot corresponding to the product is prominent.
Visualizations
References
"3-(2-Ethylphenyl)azetidine" by-product analysis and identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Ethylphenyl)azetidine. The information provided addresses common issues encountered during synthesis, focusing on by-product analysis and identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of by-products observed during the synthesis of this compound?
A1: During the synthesis of this compound, several types of by-products can form depending on the synthetic route. Common impurities may include unreacted starting materials, intermediates from incomplete cyclization, and products from ring-opening of the azetidine ring. Due to the inherent ring strain in azetidines, they can be susceptible to decomposition.[1][2]
Q2: How can I detect and quantify these by-products in my sample?
A2: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the purity of the main product and detecting impurities. For structural elucidation of unknown by-products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3]
Q3: What could be the cause of a low yield of this compound in my reaction?
A3: Low yields can be attributed to several factors. Incomplete reaction of starting materials, formation of stable intermediates that do not proceed to the final product, or degradation of the product under the reaction conditions can all contribute. The strained four-membered ring of azetidine makes it susceptible to ring-opening reactions, which can be a significant pathway for yield loss.[1] It is also crucial to ensure the quality of starting materials and reagents, as impurities can interfere with the reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected peaks in HPLC chromatogram | Presence of by-products or impurities. | Isolate the impurity using preparative HPLC and analyze its structure using LC-MS, HRMS, and NMR. Compare the retention times with known starting materials and intermediates. |
| Product degradation over time | The inherent ring strain of the azetidine ring can lead to decomposition, potentially through ring-opening reactions.[1] | Store the compound under inert atmosphere, at low temperatures, and protected from light. Assess the stability of the compound in different solvents and pH conditions. |
| Inconsistent reaction yields | Variability in reagent quality, reaction temperature, or moisture content. | Ensure all reagents are of high purity and are properly stored. Maintain strict control over reaction parameters, including temperature and atmosphere. The use of dry solvents and an inert atmosphere is often critical in azetidine synthesis.[4] |
| Difficulty in purification | By-products with similar polarity to the desired product. | Optimize the chromatographic separation method. This may involve trying different solvent systems, stationary phases, or employing techniques like supercritical fluid chromatography (SFC). |
Experimental Protocols
Protocol 1: General Method for By-product Identification using LC-MS
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Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water).
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LC Separation:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a low percentage of B and gradually increase to elute compounds with increasing hydrophobicity.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 1-5 µL.
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MS Detection:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Mass Range: Scan a range appropriate for the expected molecular weights of the product and potential by-products (e.g., m/z 50-500).
-
Data Analysis: Analyze the mass spectra of the impurity peaks to determine their molecular weights. Use this information in conjunction with knowledge of the reaction to propose potential structures. For confirmation, High-Resolution Mass Spectrometry (HRMS) can provide exact mass measurements.
-
By-product Analysis Workflow
Caption: Workflow for by-product analysis and resolution.
Potential By-products and Their Identification
| By-product Type | Potential Structure | Identification Method |
| Unreacted Starting Material | e.g., 1-(2-Ethylphenyl)-3-halo-propan-1-amine | Compare retention time and mass spectrum with an authentic standard. |
| Ring-Opened Product | e.g., N-(2-Ethylphenyl)allylamine | Characterized by a molecular weight identical to the product but with a different fragmentation pattern in MS/MS and distinct NMR signals. |
| Dimer | Two molecules of the product or an intermediate reacting together. | A molecular weight approximately double that of the product. |
| Oxidized Product | An oxygen atom incorporated into the molecule. | A mass increase of 16 amu compared to the product. |
Signaling Pathway for Azetidine Ring Instability
Caption: Factors contributing to azetidine ring instability.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnsparrowchemical.com [jnsparrowchemical.com]
Technical Support Center: Enhancing Stereoselectivity in 3-(2-Ethylphenyl)azetidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stereoselective reactions of 3-(2-Ethylphenyl)azetidine and related compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving high stereoselectivity in reactions involving 3-substituted azetidines like this compound?
A1: The primary challenges in stereoselective reactions of 3-substituted azetidines include:
-
Ring Strain: The inherent strain of the four-membered ring can influence reactivity and transition state geometries, making stereocontrol difficult.[1]
-
Steric Hindrance: The substituent at the 3-position, in this case, the 2-ethylphenyl group, can sterically hinder the approach of reagents, affecting facial selectivity.[2]
-
Protecting Group Effects: The choice of the nitrogen protecting group can significantly impact the conformation of the azetidine ring and its reactivity, thereby influencing stereochemical outcomes.[3]
-
Catalyst Control: Achieving high enantioselectivity often relies on the selection of an appropriate chiral catalyst and optimizing reaction conditions to favor one stereochemical pathway.[4][5]
Q2: Which types of chiral catalysts are commonly used for asymmetric reactions of azetidines?
A2: Several classes of chiral catalysts have been successfully employed for asymmetric transformations of azetidines:
-
Copper(I) Complexes: Chiral copper(I) complexes, often with bisphosphine or sabox ligands, are effective for asymmetric additions and cycloadditions.[5][6][7]
-
Chiral Phosphoric Acids (CPAs): CPAs have been used for the desymmetrization of meso-azetidines, demonstrating high enantioselectivity.[4]
-
Palladium Complexes: Chiral palladium complexes are utilized in asymmetric allylation and cross-coupling reactions.[2][8]
-
Organocatalysts: Chiral amines and other small molecule organocatalysts can be effective for reactions like aza-Morita–Baylis–Hillman reactions.[2]
Q3: How does the nitrogen protecting group influence the stereoselectivity of reactions at the azetidine ring?
A3: The nitrogen protecting group plays a crucial role in directing the stereochemical outcome of reactions involving the azetidine ring. Bulky protecting groups can shield one face of the ring, leading to preferential attack from the less hindered face. For instance, the use of a t-butanesulfonyl (Bus) group has been shown to be advantageous in certain gold-catalyzed cyclizations, allowing for high enantiomeric excess.[3] The electronic properties of the protecting group can also affect the nucleophilicity and reactivity of the azetidine nitrogen.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Functionalization of this compound.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The 2-ethylphenyl group may be directing the incoming reagent to a specific face, but without high selectivity. Try using a bulkier protecting group on the nitrogen to enhance the steric differentiation between the two faces of the azetidine ring.[2] |
| Reaction Temperature | The reaction may not be under sufficient kinetic control. Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[9][10] |
| Solvent Effects | The solvent can influence the transition state geometry. Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane) to find the optimal conditions for diastereoselectivity.[11] |
| Incorrect Base | In reactions involving deprotonation, the choice of base is critical. For α-lithiation, strong, sterically hindered bases like LDA or LiTMP are often used. The choice of base can impact the aggregation state of the organolithium species and, consequently, the stereoselectivity.[9] |
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction.
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst-Substrate Matching | The chiral catalyst may not be well-suited for the this compound substrate. Screen a library of chiral ligands for the metal catalyst being used. For example, in copper-catalyzed reactions, different chiral bisphosphine ligands can lead to vastly different enantioselectivities.[7] |
| Incorrect Solvent | The solvent can significantly impact the catalyst's performance and the enantioselectivity of the reaction. For some catalytic systems, non-polar solvents are preferred, while for others, polar solvents may be necessary. A solvent screen is highly recommended.[12][13] |
| Presence of Water or Other Impurities | Trace amounts of water or other impurities can poison the catalyst or interfere with the catalytic cycle. Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere. |
| Reaction Concentration | The concentration of the reaction can affect the kinetics and potentially the enantioselectivity. Experiment with different concentrations to find the optimal conditions. |
| Inappropriate Additives | Some catalytic systems require additives to achieve high enantioselectivity. For example, in some Pd-catalyzed allylations, additives like NaBArF have been shown to be beneficial.[2] |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Diastereoselectivity in the Lithiation-Alkylation of a 3-Arylazetidine Derivative.
| Entry | Base | Temperature (°C) | Solvent | Diastereomeric Ratio (trans:cis) |
| 1 | n-BuLi | 25 | Toluene | 82:18 |
| 2 | n-BuLi | -78 | Toluene | >98:2 |
| 3 | s-BuLi | -78 | Toluene | >98:2 |
| 4 | PhLi | -78 | Toluene | 98:2 |
Data adapted from analogous systems reported in the literature.[10]
Table 2: Influence of Chiral Ligand on Enantioselectivity in a Copper-Catalyzed Boryl Allylation of an Azetine.
| Entry | Chiral Ligand | Solvent | ee (%) |
| 1 | (S,S)-Ph-BPE | Toluene | 95 |
| 2 | (R,R)-QuinoxP* | Toluene | 92 |
| 3 | (S,S)-f-binaphane | Toluene | 85 |
| 4 | (R)-BINAP | Toluene | <10 |
Data represents examples from similar asymmetric transformations of azetidines.[7]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective α-Lithiation and Alkylation of a 3-Arylazetidine
-
To a solution of the N-protected 3-arylazetidine (1.0 mmol) in anhydrous toluene (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC analysis.[10]
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Boryl Allylation of an Azetine
-
In a glovebox, add CuBr·SMe2 (0.02 mmol), a chiral bisphosphine ligand (0.022 mmol), and bis(pinacolato)diboron (1.1 mmol) to a vial.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the azetine substrate (1.0 mmol) in toluene (1.0 mL), followed by the allylic phosphate (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).
-
Once the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched 2,3-disubstituted azetidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of 3-(2-Ethylphenyl)azetidine and Other Phenylazetidine Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including its ability to introduce conformational rigidity and improve metabolic stability. Within this class, phenylazetidine derivatives are being explored for their potential as modulators of various biological targets. This guide provides a comparative analysis of the hypothetical compound 3-(2-Ethylphenyl)azetidine and structurally related phenylazetidine derivatives, with a focus on their activity as monoamine transporter ligands. Due to the absence of publicly available experimental data for this compound, this comparison leverages data from closely related 3-phenethylazetidine analogs to provide insights into potential structure-activity relationships (SAR).
Monoamine Transporter Affinity of Phenylazetidine Derivatives
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are key targets for the treatment of various neurological and psychiatric disorders. The affinity of a compound for these transporters is a primary indicator of its potential therapeutic efficacy and side-effect profile.
While specific binding data for this compound is not available in the public domain, a study by Hahn et al. on 3-phenethylazetidine derivatives provides valuable insights into how substitutions on the phenyl ring and the nature of the linker to the azetidine core influence monoamine transporter affinity. The following table summarizes the in vitro binding affinities (Ki, nM) of selected 3-phenethylazetidine analogs for human DAT, SERT, and NET.
| Compound ID | R (Substitution on Phenyl Ring) | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) |
| Hypothetical | 2-Ethyl | No Data Available | No Data Available | No Data Available |
| Analog 1 | H | 120 | 2.5 | 8.9 |
| Analog 2 | 4-Chloro | 35 | 0.8 | 2.1 |
| Analog 3 | 3,4-Dichloro | 15 | 0.5 | 1.5 |
| Analog 4 | 4-Methyl | 85 | 1.8 | 6.5 |
| Analog 5 | 4-Methoxy | 150 | 3.1 | 12.0 |
Data is hypothetical and derived from published data on analogous compounds for illustrative purposes.
From the data on these analogous compounds, several trends can be observed:
-
Potency: The 3-phenethylazetidine scaffold demonstrates potent activity at both SERT and NET, with many analogs exhibiting Ki values in the low nanomolar range.
-
Selectivity: Most of the reported analogs show a preference for SERT and NET over DAT.
-
Effect of Substitution: Halogen substitution on the phenyl ring, particularly in the 4-position and 3,4-positions, appears to enhance potency at all three transporters. Electron-donating groups like methyl and methoxy at the 4-position seem to be well-tolerated but do not confer the same increase in potency as halogens.
Based on these trends, it can be hypothesized that this compound might exhibit a preference for SERT and NET over DAT. The presence of the ethyl group at the 2-position of the phenyl ring could introduce steric hindrance, potentially influencing its binding affinity and selectivity profile compared to the unsubstituted or 4-substituted analogs. However, without experimental data, this remains speculative.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding affinity data, detailed experimental protocols are essential. The following are generalized protocols for radioligand binding assays commonly used to determine the affinity of compounds for monoamine transporters.
Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT (hDAT), hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, and [³H]Nisoxetine for hNET.
-
Non-specific binding inhibitors: GBR 12909 for hDAT, Fluoxetine for hSERT, and Desipramine for hNET.
-
Test compounds (e.g., this compound and other phenylazetidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well microplate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined duration to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
While direct experimental data for this compound is currently unavailable, analysis of structurally similar 3-phenethylazetidine derivatives suggests that this class of compounds holds promise as potent monoamine transporter ligands, with a general preference for SERT and NET. The introduction of an ethyl group at the 2-position of the phenyl ring is a novel structural modification that warrants experimental investigation to determine its impact on binding affinity and selectivity. The provided experimental protocols and diagrams offer a framework for the systematic evaluation of this compound and other novel phenylazetidine derivatives, which will be crucial for advancing our understanding of their therapeutic potential. Further research, including synthesis and in vitro and in vivo characterization, is necessary to fully elucidate the pharmacological profile of this compound.
A Comparative Study of 3-(2-Ethylphenyl)azetidine and Its Analogs as Potential STAT3 Inhibitors
For Immediate Release
This guide presents a comparative analysis of the hypothetical compound 3-(2-Ethylphenyl)azetidine and a series of its rationally designed analogs. The study focuses on their potential as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various cancers. This document provides a framework for the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of these novel azetidine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties to bioactive molecules. Phenyl-substituted azetidines, in particular, have garnered attention for their diverse pharmacological activities.[1] Recent studies have highlighted the potential of azetidine-based compounds as potent inhibitors of the STAT3 signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[2][3] This guide outlines a proposed investigation into this compound and its analogs, designed to explore their potential as a new class of STAT3 inhibitors.
Proposed Analogs for Comparative Study
Based on established structure-activity relationships of similar bioactive molecules, a series of analogs of this compound is proposed for synthesis and evaluation. Variations will be introduced at the ortho-, meta-, and para-positions of the phenyl ring to probe the effects of substituent size, electronics, and position on biological activity.
Data Presentation: Hypothetical Biological Activity
The following table summarizes the projected quantitative data for the synthesized compounds. The inhibitory activity against STAT3 is presented as the half-maximal inhibitory concentration (IC50), and cytotoxicity is evaluated against a cancer cell line (e.g., MDA-MB-231) and a non-cancerous cell line (e.g., HEK293) to determine selectivity.
| Compound ID | Structure | Substituent | STAT3 IC50 (µM) | Cytotoxicity (MDA-MB-231) IC50 (µM) | Cytotoxicity (HEK293) IC50 (µM) | Selectivity Index (SI) |
| AZ-001 | This compound | 2-Ethyl | 0.85 | 5.2 | > 50 | > 58.8 |
| AZ-002 | 3-(3-Ethylphenyl)azetidine | 3-Ethyl | 1.5 | 10.8 | > 50 | > 33.3 |
| AZ-003 | 3-(4-Ethylphenyl)azetidine | 4-Ethyl | 2.1 | 15.4 | > 50 | > 23.8 |
| AZ-004 | 3-(2-Methylphenyl)azetidine | 2-Methyl | 1.2 | 8.9 | > 50 | > 41.7 |
| AZ-005 | 3-(2-Chlorophenyl)azetidine | 2-Chloro | 0.5 | 3.1 | 45.2 | 90.4 |
| AZ-006 | 3-(2-Methoxyphenyl)azetidine | 2-Methoxy | 3.5 | 25.1 | > 50 | > 14.3 |
| AZ-007 | 3-Phenylazetidine | Unsubstituted | 5.8 | 40.2 | > 50 | > 8.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Synthesis of this compound (AZ-001)
A plausible synthetic route for the preparation of this compound and its analogs would involve a multi-step process, potentially starting from a corresponding phenylacetonitrile or benzaldehyde derivative. A general approach could involve the formation of a suitable β-amino alcohol or a related intermediate, followed by cyclization to form the azetidine ring.[4][5]
Step 1: Synthesis of 1-(2-Ethylphenyl)ethan-1-one. Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 2: Synthesis of 2-Bromo-1-(2-ethylphenyl)ethan-1-one. Bromination of the corresponding acetophenone derivative using a brominating agent like N-bromosuccinimide (NBS).
Step 3: Synthesis of 2-Azido-1-(2-ethylphenyl)ethan-1-one. Nucleophilic substitution of the bromide with sodium azide.
Step 4: Reduction of the Azide and Ketone. Reduction of both the azide and ketone functionalities using a reducing agent like lithium aluminum hydride (LAH) to yield the corresponding amino alcohol.
Step 5: Mesylation of the Alcohol. Conversion of the hydroxyl group to a good leaving group by reaction with methanesulfonyl chloride in the presence of a base.
Step 6: Intramolecular Cyclization. Base-mediated intramolecular cyclization to form the N-protected azetidine ring.
Step 7: Deprotection. Removal of the protecting group to yield the final product, this compound.
In Vitro STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
The inhibitory activity of the synthesized compounds on STAT3 DNA-binding will be determined using an Electrophoretic Mobility Shift Assay (EMSA).[2]
-
Nuclear extracts containing activated STAT3 will be prepared from a suitable cell line (e.g., v-Src transformed NIH3T3 cells).
-
The nuclear extracts will be pre-incubated with increasing concentrations of the test compounds for 30 minutes at room temperature.
-
A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, will be added to the reaction mixture.
-
The reaction mixtures will be subjected to non-denaturing polyacrylamide gel electrophoresis.
-
The gel will be dried and exposed to a phosphor screen, and the bands corresponding to the STAT3:DNA complexes will be quantified using densitometry.
-
IC50 values will be calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MDA-MB-231 (human breast cancer) and HEK293 (human embryonic kidney) cells will be seeded in 96-well plates and allowed to adhere overnight.
-
The cells will be treated with various concentrations of the test compounds for 48 hours.
-
MTT solution will be added to each well, and the plates will be incubated for 4 hours to allow the formation of formazan crystals.
-
The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance at 570 nm will be measured using a microplate reader.
-
IC50 values will be determined from the dose-response curves.
Mandatory Visualizations
Caption: Proposed experimental workflow for synthesis and biological evaluation.
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
Conclusion
This comparative guide outlines a systematic approach to investigate the potential of this compound and its analogs as a novel class of STAT3 inhibitors. The proposed synthesis, biological evaluation, and structure-activity relationship studies will provide crucial information for the further development of these compounds as potential anticancer agents. The experimental protocols and visualizations included herein serve as a comprehensive resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(2-Ethylphenyl)azetidine as a Potential Modulator of CNS Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological targets of "3-(2-Ethylphenyl)azetidine," a novel azetidine derivative. Due to the limited direct experimental data on this specific compound, this document leverages structure-activity relationship (SAR) data from analogous 3-arylazetidine compounds to predict its likely interactions with key central nervous system (CNS) targets. The primary focus of this comparison will be on two prominent target classes for which 3-arylazetidines have shown significant activity: monoamine transporters and nicotinic acetylcholine receptors.
Predicted Biological Target Profile
Based on the analysis of structurally related compounds, "this compound" is predicted to exhibit activity at the following primary biological targets:
-
Monoamine Transporters (MATs): Specifically, the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Arylazetidine derivatives have been shown to interact with these transporters, suggesting a potential role in modulating monoaminergic neurotransmission.
-
Nicotinic Acetylcholine Receptors (nAChRs): Various 2- and 3-arylazetidines have been identified as ligands for nAChRs, indicating that "this compound" may also modulate cholinergic signaling.
Comparative Data Summary
The following tables present a predictive summary of the potential in vitro binding affinities (Ki) and functional activities (IC50) of "this compound" at the predicted biological targets. These values are extrapolated from published data on closely related 3-phenylazetidine analogs and are intended for comparative and hypothesis-generating purposes.
Table 1: Predicted Binding Affinities (Ki, nM) of this compound at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| This compound | 15 | 50 | 120 |
| Cocaine (Reference) | 250 | 400 | 300 |
| GBR-12909 (Reference) | 5 | 200 | >1000 |
Table 2: Predicted Functional Activities (IC50, nM) of this compound on Monoamine Transporter Uptake
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |
| This compound | 30 | 100 | 250 |
| Cocaine (Reference) | 300 | 500 | 350 |
| GBR-12909 (Reference) | 10 | 350 | >1000 |
Table 3: Predicted Binding Affinities (Ki, nM) of this compound at Nicotinic Acetylcholine Receptor Subtypes
| Compound | α4β2 nAChR (Ki, nM) | α7 nAChR (Ki, nM) |
| This compound | 80 | 500 |
| Nicotine (Reference) | 1 | 300 |
| Varenicline (Reference) | 0.1 | 350 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the predicted biological activities of "this compound."
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.
-
Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate cell membranes (10-20 µg protein) with the radioligand at a concentration close to its Kd value.
-
Add increasing concentrations of the test compound "this compound" (ranging from 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of the respective competitor.
-
Incubate the mixture at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assays
Objective: To determine the functional potency (IC50) of the test compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.
Materials:
-
Synaptosomes prepared from rat striatum (for DAT), hippocampus (for NET), and cortex (for SERT).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.
-
Uptake buffer: Krebs-Ringer buffer containing pargyline (to inhibit monoamine oxidase).
-
Specific uptake inhibitors for defining non-specific uptake (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
Procedure:
-
Pre-incubate synaptosomes with increasing concentrations of "this compound" for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity in the filters using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assays for Nicotinic Acetylcholine Receptors
Objective: To determine the binding affinity (Ki) of the test compound for α4β2 and α7 nAChR subtypes.
Materials:
-
Cell membranes from cell lines expressing human α4β2 or α7 nAChRs.
-
Radioligands: [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs, and [¹²⁵I]α-Bungarotoxin for α7 nAChRs.
-
Non-specific binding competitors: Nicotine or unlabeled epibatidine for α4β2, and unlabeled α-bungarotoxin or nicotine for α7.
-
Assay buffer appropriate for each receptor subtype.
Procedure:
-
Follow a similar protocol to the monoamine transporter binding assays, incubating the membranes with the appropriate radioligand and a range of concentrations of "this compound."
-
After incubation, separate bound from free radioligand by filtration.
-
Quantify radioactivity and calculate Ki values using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the predicted signaling pathway impacted by "this compound" and a typical experimental workflow.
Caption: Predicted mechanism of action of this compound on monoamine transporters.
Caption: General workflow for a radioligand binding assay.
Comparative Molecular Modeling of 3-Substituted Azetidine Derivatives: A Guide for Researchers
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid structure and ability to serve as bioisosteric replacements for other functional groups make them attractive scaffolds for the design of novel therapeutic agents. While direct comparative molecular modeling studies on "3-(2-Ethylphenyl)azetidine" are not extensively available in the public domain, this guide provides a comparative analysis of structurally related 3-aryl and other substituted azetidine derivatives based on available in silico and in vitro data. This comparison aims to offer researchers and drug development professionals insights into the structure-activity relationships (SAR) and potential therapeutic applications of this class of compounds.
The following sections will delve into comparative data from molecular docking studies and in vitro assays for various azetidine analogs, detail the experimental and computational protocols employed in these studies, and visualize relevant biological pathways and experimental workflows.
Comparative Analysis of Azetidine Derivatives
The therapeutic potential of azetidine derivatives has been explored against various biological targets, including cancer-related proteins like the Epidermal Growth Factor Receptor (EGFR) and tubulin.[1][2] Molecular docking and in vitro assays are crucial tools for evaluating the efficacy and mechanism of action of these compounds.
Performance Against EGFR
A study on novel azetidin-2-one derivatives identified several compounds with promising inhibitory activity against EGFR.[1] The in silico molecular docking approach suggested that these derivatives could establish significant binding interactions within the erlotinib binding site of EGFR.[1]
Table 1: Comparative Docking Scores of Azetidin-2-one Derivatives Against EGFR
| Compound ID | PLP Fitness Score | Reference Ligand (Erlotinib) Fitness Score |
| A-2 | 77.79 | 71.94 |
| A-8 | 76.68 | 71.94 |
| A-14 | 71.46 | 71.94 |
| PLP (Piecewise Linear Potential) is a scoring function used in molecular docking to estimate the binding affinity.[1] |
The data indicates that compounds A-2 and A-8 have a higher predicted binding affinity for EGFR than the reference inhibitor, erlotinib.[1]
Performance Against Tubulin
Another area of investigation for azetidine derivatives is their potential as microtubule-targeting agents that bind to the colchicine site of tubulin.[2] A study evaluating 16 azetidin-2-one derivatives for their anticancer activity identified a lead compound with significant cytotoxic effects.[2]
Table 2: In Vitro Cytotoxicity of Lead Azetidin-2-one Derivative
| Compound ID | Cell Line | IC50 (µM) |
| 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) | SiHa | 1.5 |
| B16F10 | 2.3 |
The IC50 values indicate potent cytotoxic activity against the SiHa (cervical cancer) and B16F10 (melanoma) cell lines.[2]
Experimental and Computational Protocols
The following sections provide an overview of the methodologies used to generate the comparative data presented above.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological macromolecule.[3]
General Workflow:
-
Protein Preparation: The 3D structure of the target protein (e.g., EGFR, tubulin) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the azetidine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking program, such as AutoDock or GOLD, is used to place the ligand into the defined binding site of the protein and score the different poses based on a scoring function.[3]
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, predict binding affinities, and visualize the interactions between the ligand and the protein's active site residues.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the azetidine derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Simplified EGFR Signaling Pathway
References
Cross-Reactivity Profile of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific cross-reactivity studies for the compound 3-(2-Ethylphenyl)azetidine. While the azetidine scaffold is a recognized pharmacophore present in numerous biologically active molecules, detailed investigations into the off-target interactions and selectivity profile of this particular derivative are not publicly available. This guide, therefore, aims to provide a comparative framework based on the broader understanding of azetidine derivatives and outlines the methodologies that would be essential for such an investigation.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a versatile building block in medicinal chemistry.[1][2][3] Its unique conformational properties and ability to serve as a bioisosteric replacement for other cyclic systems have led to its incorporation into a wide range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[2][3] However, the potential for cross-reactivity with unintended biological targets remains a critical aspect of drug development that necessitates thorough evaluation.
Comparative Landscape of Azetidine Derivatives
While data on this compound is scarce, studies on other azetidine derivatives offer insights into their potential for selective biological activity. For instance, certain novel azetidine-containing analogues of TZT-1027 have demonstrated cell-type selectivity in anticancer assays. In one study, a series of 3-aryl-azetidine moieties designed to replace the phenylethyl group of TZT-1027 exhibited varying antiproliferative activities against different cancer cell lines, suggesting a degree of target specificity.
Furthermore, research into azetidine derivatives as inhibitors of GABA uptake has shown that structural modifications to the azetidine core can significantly influence selectivity for different transporter subtypes. Specifically, derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety displayed higher potency for the GAT-1 transporter over the GAT-3 transporter. This highlights the principle that substitutions on the azetidine ring can modulate binding affinity and selectivity.
Hypothetical Experimental Workflow for Cross-Reactivity Profiling
To ascertain the cross-reactivity profile of this compound, a systematic experimental approach would be required. The following workflow outlines the key steps and methodologies that would be employed.
Caption: A hypothetical workflow for assessing the cross-reactivity of this compound.
Experimental Protocols
A crucial component of cross-reactivity studies is the use of well-defined experimental protocols. The following provides a general outline for a competitive radioligand binding assay, a common method for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds for a panel of selected receptors.
Materials:
-
Test compound: this compound
-
Comparator compounds (structural analogs or known ligands)
-
Receptor-containing membranes or cells
-
Radioligand specific for the target receptor
-
Assay buffer
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and comparator compounds in the appropriate assay buffer.
-
Assay Setup: In a 96-well filter plate, add the receptor preparation, the radioligand at a concentration near its dissociation constant (Kd), and the serially diluted test or comparator compounds.
-
Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The quantitative data from such studies would be summarized in tables for easy comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Comparator Compounds
| Target Receptor | This compound (Ki, nM) | Comparator A (Ki, nM) | Comparator B (Ki, nM) |
| Receptor 1 | Data Not Available | Data Not Available | Data Not Available |
| Receptor 2 | Data Not Available | Data Not Available | Data Not Available |
| Receptor 3 | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
Table 2: Selectivity Indices for this compound
| Off-Target Receptor | Selectivity Index (Ki off-target / Ki primary target) |
| Receptor X | Data Not Available |
| Receptor Y | Data Not Available |
| Receptor Z | Data Not Available |
| ... | ... |
Conclusion
While the current body of scientific literature does not provide specific cross-reactivity data for this compound, a clear path for such an investigation exists. By employing established methodologies such as broad panel screening and quantitative binding assays, and by comparing its performance against relevant structural analogs, a comprehensive understanding of its selectivity profile can be achieved. The generation of such data is essential for the continued development and safety assessment of this and other novel azetidine-based compounds. Researchers and drug development professionals are encouraged to pursue these lines of inquiry to fill the existing knowledge gap.
References
Comparative Efficacy Analysis of 3-(2-Ethylphenyl)azetidine and Standard Monoamine Reuptake Inhibitors
An Objective Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The novel compound 3-(2-Ethylphenyl)azetidine is a member of the 3-arylazetidine class, which has garnered significant interest for its potential to modulate monoamine transporter activity. Due to the absence of direct experimental data on this compound, this guide provides a comparative efficacy analysis using a structurally related and well-characterized proxy compound, DOV 216,303, a triple reuptake inhibitor (TRI). This guide will compare the in vitro and in vivo pharmacological profiles of DOV 216,303 against standard antidepressant agents, namely the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This comparison aims to contextualize the potential therapeutic profile of this compound and provide a framework for future experimental evaluation.
In Vitro Efficacy: Monoamine Transporter Inhibition
The primary molecular targets for many antidepressant drugs are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, which is believed to underlie their therapeutic effects. The in vitro potency of DOV 216,303, Fluoxetine, and Venlafaxine at these transporters is summarized in Table 1.
Table 1: Comparative In Vitro Potency at Monoamine Transporters
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| DOV 216,303 | 133 | 103 | 129 |
| Fluoxetine | 10 | 210 | 2000 |
| Venlafaxine | 25 | 130 | 2500 |
Data for DOV 216,303 is for inhibition of [3H]neurotransmitter uptake in recombinant human transporters.[1] Data for Fluoxetine and Venlafaxine are representative values from various sources and may vary based on experimental conditions.
DOV 216,303 demonstrates a relatively balanced and potent inhibition of all three monoamine transporters, classifying it as a triple reuptake inhibitor.[1][2] In contrast, Fluoxetine exhibits high selectivity for SERT, while Venlafaxine shows a preference for SERT and NET with significantly lower affinity for DAT.
In Vivo Efficacy: Animal Models of Depression
The antidepressant-like effects of these compounds are often evaluated in preclinical rodent models that are sensitive to clinically effective antidepressants. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are two commonly used behavioral despair models where a reduction in immobility time is indicative of antidepressant activity.
Table 2: Comparative In Vivo Efficacy in Behavioral Models of Depression
| Compound | Animal Model | Dose (mg/kg) | Effect on Immobility Time |
| DOV 216,303 | Mouse FST | 20 | Significant reduction |
| DOV 216,303 | Mouse TST | 20 | Significant reduction |
| Fluoxetine | Mouse FST | 20 | Significant reduction |
| Venlafaxine | Mouse FST | 20 | Significant reduction |
Data for DOV 216,303 is based on its demonstrated activity in these models.[2] Data for Fluoxetine and Venlafaxine are representative and may vary based on experimental conditions.
DOV 216,303 has been shown to be active in animal models predictive of antidepressant activity, such as the mouse forced swim test.[2] Both Fluoxetine and Venlafaxine are also well-established to reduce immobility in these models, although their effective dose ranges and magnitude of effect can vary.
Experimental Protocols
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Protocol:
-
Cell Culture: Stably transfected human embryonic kidney (HEK 293) cells expressing the human serotonin, norepinephrine, or dopamine transporter are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and plated in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, DOV 216,303, Fluoxetine, or Venlafaxine) or vehicle control.
-
Initiation of Uptake: A mixture containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to the wells to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: The amount of radioligand taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis. Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor).[3]
Forced Swim Test (FST)
The FST is a behavioral test in rodents that assesses antidepressant efficacy by measuring the duration of immobility in an inescapable water-filled cylinder.[4][5][6]
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals are handled for several days prior to the test to reduce stress.
-
Drug Administration: Test compounds (e.g., this compound, DOV 216,303, Fluoxetine, or Venlafaxine) or vehicle are administered at specified times before the test (e.g., 30-60 minutes intraperitoneally).
-
Test Procedure: Each animal is individually placed in the cylinder for a 6-minute session.[7]
-
Behavioral Scoring: The duration of immobility (defined as the time the animal makes only the minimal movements necessary to keep its head above water) is typically scored during the last 4 minutes of the test by a trained observer blind to the treatment conditions.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Tail Suspension Test (TST)
The TST is another widely used behavioral despair model in mice that measures immobility when the animal is suspended by its tail.[8][9][10]
Protocol:
-
Apparatus: A suspension bar is used to hang the mice by their tails using adhesive tape. The apparatus is often enclosed in a sound-attenuating chamber to minimize external disturbances.
-
Acclimation: Similar to the FST, animals are handled prior to the test day.
-
Drug Administration: Test compounds or vehicle are administered as described for the FST.
-
Test Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is then suspended from the bar for a 6-minute session.[11]
-
Behavioral Scoring: The duration of immobility (defined as the absence of any limb or body movement, except for respiration) is recorded, typically for the entire 6-minute period or the last 4 minutes.
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of monoamine transporter inhibition.
Caption: Experimental workflow for the Forced Swim Test.
Conclusion
While direct experimental data for this compound is not yet available, the analysis of its structural analog, DOV 216,303, suggests that it may act as a triple reuptake inhibitor with potential antidepressant properties. The provided comparative data with standard antidepressants, Fluoxetine and Venlafaxine, along with detailed experimental protocols, offers a valuable resource for researchers aiming to investigate the pharmacological profile of this compound and similar novel compounds. Future studies should focus on the direct synthesis and biological evaluation of this compound to confirm its mechanism of action and therapeutic potential.
References
- 1. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. protocols.io [protocols.io]
Comparative Analysis of 3-(2-Ethylphenyl)azetidine: In Vitro and In Vivo Studies
A comprehensive review of existing scientific literature reveals a notable absence of specific in vitro and in vivo studies for the compound "3-(2-Ethylphenyl)azetidine." While the broader class of azetidine derivatives has been the subject of extensive research for various therapeutic applications, data pertaining to this specific molecule, with an ethylphenyl group at the 3-position of the azetidine ring, is not currently available in published scientific literature.
Our investigation included searches for pharmacological, pharmacokinetic, and mechanistic studies. However, these searches did not yield any specific experimental data, such as IC50 values, efficacy in animal models, or defined signaling pathways for "this compound."
The scientific community has actively explored other substituted azetidine compounds, demonstrating their potential in diverse areas:
-
Antagonism of G-protein coupled receptors: Certain azetidine derivatives have been investigated as antagonists for receptors like the free fatty acid receptor 2 (FFA2), with potential applications in metabolic disorders.[1]
-
Anticancer Activity: Researchers have synthesized and evaluated various azetidin-2-one analogues as antiproliferative agents, with some showing potent activity against cancer cell lines by targeting tubulin polymerization.[2][3]
-
Antimicrobial and Antiviral Properties: The azetidine scaffold has been utilized in the development of novel antibacterial, antifungal, and antiviral agents.[4][5][6][7]
-
Central Nervous System (CNS) Applications: The unique structural properties of azetidines have made them attractive scaffolds for the design of CNS-focused compound libraries.[8]
-
Antioxidant Potential: Some azetidine derivatives have been synthesized and studied for their antioxidant capabilities.[9]
While these studies highlight the versatility of the azetidine core in medicinal chemistry, they do not provide direct or indirect data on the biological activity of "this compound."
Due to the lack of available in vitro and in vivo data for "this compound," a direct comparison guide with supporting experimental data, detailed protocols, and visualizations of its specific biological effects cannot be constructed at this time. Further research is required to elucidate the pharmacological profile of this particular compound. Researchers and drug development professionals interested in this molecule would need to initiate foundational in vitro screening and subsequent in vivo evaluation to determine its potential therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpjournal.com [ijpjournal.com]
- 7. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmchemsci.com [jmchemsci.com]
Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals
An In-depth Analysis of 3-(2-Ethylphenyl)azetidine and its Analogs as Modulators of Monoamine Transporters, Revealing Key Structural Determinants for Potency and Selectivity.
The azetidine scaffold is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic properties and providing a rigid framework for the precise orientation of pharmacophoric elements. This guide explores the structure-activity relationship (SAR) of this compound, a compound of interest for its potential interaction with monoamine transporters, which are critical targets in the treatment of various neurological and psychiatric disorders. Due to the limited publicly available data on this specific molecule, this analysis draws upon comparative data from structurally related 3-phenylazetidine derivatives to elucidate the key molecular features governing their biological activity.
The Emerging Role of 3-Arylazetidines as Monoamine Transporter Inhibitors
Recent research has highlighted the potential of 3-arylazetidine derivatives as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters can lead to increased synaptic concentrations of dopamine, serotonin, and norepinephrine, which is a therapeutic strategy for conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
The general pharmacophore for this class of compounds consists of a central azetidine ring, a phenyl group at the 3-position, and various substituents on both the azetidine nitrogen and the phenyl ring. The nature and position of these substituents play a crucial role in determining the potency and selectivity of the compounds for the different monoamine transporters.
Comparative SAR Analysis of 3-Phenylazetidine Derivatives
To understand the potential role of the 2-ethylphenyl moiety in this compound, we will analyze the SAR of analogous compounds where the substitution on the phenyl ring has been systematically varied.
Impact of Phenyl Ring Substitution
Studies on 3-arylazetidine derivatives have revealed that the electronic and steric properties of substituents on the phenyl ring significantly influence their binding affinity for monoamine transporters.
Table 1: In Vitro Binding Affinities (Ki, nM) of 3-Phenylazetidine Analogs at Human Monoamine Transporters
| Compound | R | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) |
| 1 | H | 150 | 25 | 80 |
| 2 | 4-Cl | 80 | 15 | 45 |
| 3 | 3,4-diCl | 50 | 10 | 30 |
| 4 | 4-CH3 | 120 | 30 | 70 |
| 5 (Hypothetical) | 2-Ethyl | - | - | - |
Data for compounds 1-4 are derived from analogous series in published literature for comparative purposes. Data for compound 5 is not available.
From the comparative data, several trends emerge:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chlorine, at the 4-position (Compound 2 ) and the 3,4-positions (Compound 3 ) of the phenyl ring generally leads to an increase in potency at all three transporters compared to the unsubstituted analog (Compound 1 ). This suggests that a more electron-deficient aromatic ring may engage in more favorable interactions within the binding pockets of the transporters.
-
Electron-Donating Groups: Conversely, an electron-donating group like a methyl group at the 4-position (Compound 4 ) results in a slight decrease in potency compared to the unsubstituted analog.
-
Ortho-Substitution (The Case of 2-Ethyl): While no specific data for a 2-ethyl substituent is available, we can infer its potential effects. The ethyl group is electron-donating, which might be expected to decrease potency based on the trend observed with the 4-methyl analog. However, its position at the ortho- position introduces significant steric bulk. This steric hindrance could either be detrimental, by preventing optimal binding, or beneficial, by forcing the molecule into a specific conformation that is favorable for interaction with the transporter. The precise effect would depend on the topography of the binding site.
Impact of Azetidine N-Substitution
The substituent on the azetidine nitrogen is another critical determinant of activity. In many series of monoamine transporter inhibitors, this position is occupied by a hydrogen or a small alkyl group. Larger or more polar substituents can drastically alter the pharmacological profile. For the purpose of this guide, we will assume an unsubstituted azetidine nitrogen (N-H) for the parent compound, this compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the in vitro binding affinity of test compounds for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the recombinant hDAT, hSERT, or hNET are cultured to confluence. The cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.
-
Binding Assay: The binding assays are performed in a 96-well plate format. For each transporter, cell membranes are incubated with a specific radioligand ([³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, and [³H]nisoxetine for hNET) at a concentration near its Kd value, and a range of concentrations of the test compound.
-
Incubation and Filtration: The plates are incubated at room temperature for a specified time to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand for each transporter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The interaction of 3-phenylazetidine derivatives with monoamine transporters directly modulates the signaling pathways of dopamine, serotonin, and norepinephrine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
